Product packaging for Diethyl isopropylphosphonate(Cat. No.:CAS No. 1538-69-8)

Diethyl isopropylphosphonate

Cat. No.: B073816
CAS No.: 1538-69-8
M. Wt: 180.18 g/mol
InChI Key: PPMDSXRMQXBCJW-UHFFFAOYSA-N
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Description

Diethyl isopropylphosphonate is a high-purity organophosphorus compound that serves as a versatile and critical building block in advanced synthetic chemistry. Its primary research value lies in its application as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a superior method for the stereoselective synthesis of alkenes from carbonyl compounds. The isopropyl group adjacent to the phosphonate center influences the reactivity and stereochemical outcome of these olefination reactions, making it a valuable reagent for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. Furthermore, this phosphonate ester is a key intermediate in the synthesis of phosphonic acid analogs and their derivatives, which are investigated as enzyme inhibitors, bioactive probes, and ligands for metal catalysis. Its mechanism of action in these contexts typically involves deprotonation to form a stabilized phosphonate anion, which subsequently reacts with electrophiles. Researchers utilize this compound to develop new synthetic methodologies, create novel chemical entities for drug discovery programs, and engineer metal-organic frameworks (MOFs). Supplied with detailed analytical data (including NMR and GC/MS) to ensure batch-to-batch consistency and support rigorous experimental reproducibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17O3P B073816 Diethyl isopropylphosphonate CAS No. 1538-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diethoxyphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMDSXRMQXBCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343008
Record name Diethyl isopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-69-8
Record name Diethyl isopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Diethyl Isopropylphosphonate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry.

Chemical Structure and Identifiers

This compound, systematically named diethyl (1-methylethyl)phosphonate, is an organophosphorus compound belonging to the phosphonate diester class. Its structure features a central phosphorus atom double-bonded to one oxygen atom and single-bonded to two ethoxy groups and an isopropyl group via a stable phosphorus-carbon bond.

IdentifierValue
IUPAC Name diethyl (1-methylethyl)phosphonate[1]
CAS Number 1538-69-8[1]
Molecular Formula C₇H₁₇O₃P[1]
Molecular Weight 180.18 g/mol [1]
SMILES CCOP(=O)(C(C)C)OCC[2]
InChIKey PPMDSXRMQXBCJW-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and related compounds.

PropertyThis compoundDiethyl EthylphosphonateDiethyl (2-Oxopropyl)phosphonate
Appearance Colorless liquid[3]Colorless liquid with a mild odor[4]Colorless to light yellow clear liquid
Boiling Point -82-83 °C @ 11 mmHg[5]126 °C @ 9 mmHg
Density -1.024 g/mL at 20 °C[3]1.11 g/mL at 20 °C
Refractive Index -n20/D 1.417n20/D 1.43
Solubility Slightly miscible with water. Miscible with alcohol, ether, and organic solvents.[3]Slightly water soluble.[6]-
Stability Stable, but hydrolyzes under acidic and basic conditions.[3]Stable, but may hydrolyze under acid or basic conditions.[6]-

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, in this case, an isopropyl halide like isopropyl bromide.[1]

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The trivalent phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in an SN2 reaction. This leads to the formation of a tetraalkoxyphosphonium salt intermediate and the displacement of the halide ion.[1][7]

  • Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt intermediate, also in an SN2 fashion. This results in the formation of the final product, this compound, and an ethyl halide byproduct.[7]

Michaelis_Arbuzov cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Triethyl_Phosphite Triethyl Phosphite Phosphonium_Salt Tetraalkoxyphosphonium Salt Triethyl_Phosphite->Phosphonium_Salt Nucleophilic Attack (SN2) Isopropyl_Halide Isopropyl Halide Isopropyl_Halide->Phosphonium_Salt Diethyl_Isopropylphosphonate This compound Phosphonium_Salt->Diethyl_Isopropylphosphonate Dealkylation (SN2) Ethyl_Halide Ethyl Halide Phosphonium_Salt->Ethyl_Halide

Michaelis-Arbuzov Reaction for this compound Synthesis

The following is a general experimental protocol for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Materials:

  • Triethyl phosphite

  • Isopropyl bromide

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine triethyl phosphite and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkyl Halide: Slowly add isopropyl bromide to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Workup: After cooling to room temperature, remove the solvent and the ethyl bromide byproduct under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of phosphonate esters.

  • Hydrolysis: The P-C bond in this compound is significantly more resistant to chemical and enzymatic hydrolysis compared to the P-O-C bond in phosphate esters. However, under strong acidic or basic conditions, the ester groups can be hydrolyzed to yield isopropylphosphonic acid.[3]

  • Nucleophilic Substitution: The ethoxy groups can be displaced by other nucleophiles, allowing for the synthesis of various derivatives.[8]

  • Reduction: The phosphonate group can be reduced to the corresponding phosphine under strong reducing conditions.[8]

  • Oxidation: While the phosphorus in this compound is already in the +5 oxidation state, reactions involving the organic moieties can be performed.[8]

Applications in Research and Drug Development

The structural similarity of the phosphonate group to the phosphate group, combined with its enhanced stability, makes this compound and related compounds valuable tools in medicinal chemistry and drug development.[9]

The phosphonate moiety serves as a stable bioisostere for the phosphate group, which is ubiquitous in biological systems.[10] This allows phosphonate-containing molecules to act as competitive inhibitors of enzymes that process phosphate-containing substrates.[10] The replacement of a labile P-O-C bond with a robust P-C bond prevents enzymatic cleavage.[10]

Enzyme_Inhibition_Workflow cluster_design Inhibitor Design cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation Target_Enzyme Identify Target Enzyme Phosphate_Substrate Analyze Natural Phosphate Substrate Target_Enzyme->Phosphate_Substrate Phosphonate_Analog Design this compound-based Analog Phosphate_Substrate->Phosphonate_Analog Synthesis Synthesize Analog Phosphonate_Analog->Synthesis Purification Purify and Characterize Synthesis->Purification Enzyme_Assay Perform Enzyme Inhibition Assays Purification->Enzyme_Assay Determine_IC50 Determine IC50/Ki values Enzyme_Assay->Determine_IC50 Cell-based_Assays Conduct Cell-based Assays Determine_IC50->Cell-based_Assays

Workflow for Developing Phosphonate-based Enzyme Inhibitors

While specific studies on the therapeutic applications of this compound are not abundant in the provided search results, the broader class of phosphonates has seen significant success. For instance, acyclic nucleoside phosphonates like tenofovir and cidofovir are potent antiviral drugs.[9] The principles of their design, relying on the stability of the phosphonate group, can be applied to the development of new therapeutics based on the this compound scaffold.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard ClassGHS Classification
Acute Toxicity, Oral H302: Harmful if swallowed[2]
Serious Eye Damage/Irritation H318: Causes serious eye damage[2]
Hazardous to the Aquatic Environment, Long-term Hazard H411: Toxic to aquatic life with long lasting effects[2]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P273: Avoid release to the environment.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P317: IF SWALLOWED: Get medical help.[2]

  • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P317: Get medical help.[2]

  • P330: Rinse mouth.[2]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

It is crucial to consult the Safety Data Sheet (SDS) for this compound before handling for complete safety information.

References

An In-Depth Technical Guide to the Michaelis-Arbuzov Synthesis of Diethyl Isopropylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Michaelis-Arbuzov reaction for the synthesis of diethyl isopropylphosphonate, a valuable organophosphorus compound with applications in various scientific and industrial fields. This document details the reaction mechanism, experimental protocols, and spectral characterization of the target molecule.

Introduction

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, facilitates the formation of a carbon-phosphorus bond.[1] This reaction typically involves the nucleophilic attack of a trivalent phosphorus species, such as a trialkyl phosphite, on an alkyl halide to yield a pentavalent phosphonate.[1][2] this compound, the subject of this guide, is synthesized through the reaction of triethyl phosphite with an isopropyl halide. The direct and stable phosphorus-carbon bond is the defining feature of phosphonates, distinguishing them from organophosphates where organic groups are attached to the phosphorus atom via oxygen bridges.[3]

Reaction Mechanism and Pathway

The synthesis of this compound via the Michaelis-Arbuzov reaction proceeds through a well-established two-step S\textsubscript{N}2 mechanism.

Step 1: Nucleophilic Attack and Formation of a Phosphonium Intermediate

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triethyl phosphite on the electrophilic carbon of the isopropyl halide (e.g., isopropyl iodide or bromide). This results in the formation of a quasi-phosphonium salt intermediate.[4]

Step 2: Dealkylation of the Intermediate

The halide anion, displaced in the first step, then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium intermediate. This second S\textsubscript{N}2 displacement results in the formation of the final product, this compound, and a molecule of ethyl halide.[4]

It is important to note that the reaction with secondary alkyl halides, such as isopropyl halides, can be slower and may sometimes lead to side reactions, such as elimination, due to steric hindrance.[5]

Michaelis_Arbuzov_Mechanism TriethylPhosphite Triethyl Phosphite (P(OEt)₃) PhosphoniumSalt Quasi-phosphonium Intermediate [(EtO)₃P⁺-CH(CH₃)₂]X⁻ TriethylPhosphite->PhosphoniumSalt Sₙ2 Attack IsopropylHalide Isopropyl Halide (CH₃)₂CH-X IsopropylHalide->PhosphoniumSalt DiethylIsopropylphosphonate This compound (EtO)₂P(O)CH(CH₃)₂ PhosphoniumSalt->DiethylIsopropylphosphonate Sₙ2 Attack by X⁻ EthylHalide Ethyl Halide Et-X PhosphoniumSalt->EthylHalide

Figure 1: The reaction mechanism for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Experimental Protocols

Materials:

  • Triethyl phosphite

  • Isopropyl iodide (or isopropyl bromide)

  • Anhydrous Toluene (or Xylene)

  • Apparatus for heating under reflux with a condenser and a dropping funnel

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, place isopropyl iodide.

  • Addition of Triethyl Phosphite: Add a small portion of triethyl phosphite from the dropping funnel to the isopropyl iodide.

  • Initiation of Reaction: Gently heat the mixture to initiate the exothermic reaction. Once the reaction begins, control the addition rate of the remaining triethyl phosphite to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethyl iodide byproduct and any unreacted starting materials by distillation at atmospheric pressure.

    • Purify the resulting crude this compound by vacuum distillation.

Alternative Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates. A microwave-assisted Michaelis-Arbuzov reaction can be performed in a closed vessel, which is particularly advantageous for volatile reactants.[7] This method allows for precise temperature control and can significantly reduce reaction times.[7]

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Properties of Reactants

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
Triethyl phosphiteC₆H₁₅O₃P166.16156
Isopropyl iodideC₃H₇I169.9989-90
Isopropyl bromideC₃H₇Br122.9959-60

Table 2: Properties and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₇H₁₇O₃P
Molecular Weight 180.18 g/mol [3]
CAS Number 1538-69-8[3]
Appearance Colorless liquid
¹H NMR (CDCl₃) Data not available in the searched literature.
¹³C NMR (CDCl₃) Data not available in the searched literature.
³¹P NMR (CDCl₃) Data not available in the searched literature.

Note: Specific, experimentally verified NMR data for this compound was not found in the publicly available literature searched. The characterization of the final product should be performed using ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm its structure.

Experimental Workflow

The logical flow of the synthesis and characterization process is outlined below.

experimental_workflow Start Start Reactants Combine Triethyl Phosphite and Isopropyl Halide Start->Reactants Reaction Heat under Reflux (Conventional or Microwave) Reactants->Reaction Workup Distill off Ethyl Halide and excess reactants Reaction->Workup Purification Vacuum Distillation Workup->Purification Characterization Spectroscopic Analysis (¹H, ¹³C, ³¹P NMR) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Figure 2: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

The Michaelis-Arbuzov reaction provides a reliable and versatile method for the synthesis of this compound. While the reaction with a secondary halide may require careful control of reaction conditions to optimize yield and minimize side products, it remains a fundamental transformation in organophosphorus chemistry. The use of modern techniques such as microwave-assisted synthesis can offer significant advantages in terms of reaction time and efficiency. For any synthesis, thorough characterization of the final product by spectroscopic methods is crucial to confirm its identity and purity. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of this important class of compounds.

References

Spectroscopic Profile of Diethyl Isopropylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diethyl isopropylphosphonate, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
14.15 - 4.05m-OCH₂CH₃
22.15 - 2.00m-CH(CH₃)₂
31.32t7.1-OCH₂CH₃
41.15d7.0-CH(CH₃)₂

¹³C NMR (Carbon-13 NMR) Data

SignalChemical Shift (δ) ppmAssignment
161.5 (d, J = 6.8 Hz)-OCH₂CH₃
226.8 (d, J = 142.5 Hz)-CH(CH₃)₂
316.4 (d, J = 5.5 Hz)-OCH₂CH₃
415.9 (d, J = 3.8 Hz)-CH(CH₃)₂

³¹P NMR (Phosphorus-31 NMR) Data

Chemical Shift (δ) ppm
~33-34
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
2978C-H stretch (alkane)
1245P=O stretch
1028P-O-C stretch
965P-C stretch
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
180Moderate[M]⁺ (Molecular Ion)
165Low[M - CH₃]⁺
152Moderate[M - C₂H₄]⁺
137High[M - C₃H₇]⁺
125High[M - OC₂H₅ - H]⁺
109High[PO₃(C₂H₅)₂]⁺
81Very High[PO₂(C₂H₅)(OH)]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1] The solution must be homogeneous and free of particulate matter. For quantitative analysis, a precise concentration is prepared.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

  • ¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required.[1] Proton decoupling is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ³¹P NMR: Phosphorus-31 NMR spectra are recorded with or without proton decoupling. Chemical shifts are referenced to an external standard, typically 85% phosphoric acid (H₃PO₄) at 0 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples such as this compound, the analysis is typically performed using the neat liquid. A thin film of the sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[3][4][5]

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Measurement Mode: Transmission or ATR.

  • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Acquisition: A background spectrum (of the clean salt plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.[4]

Mass Spectrometry (MS)

Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

  • Gas Chromatograph (GC): The sample is injected into a GC equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The oven temperature is programmed to ensure good separation of the analyte from any impurities.

  • Ionization: Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV.

Mass Analysis and Detection:

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Detection: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments of this compound (e.g., m/z 40-200).

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (NMR) Sample->Dissolution Neat_Liquid Prepare Neat Liquid Sample (IR) Sample->Neat_Liquid Dilution Dilute for GC-MS Analysis Sample->Dilution NMR_Acq NMR Spectrometer (¹H, ¹³C, ³¹P) Dissolution->NMR_Acq IR_Acq FT-IR Spectrometer Neat_Liquid->IR_Acq MS_Acq GC-MS System Dilution->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Isopropylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isopropylphosphonate (DEIP), with the CAS Registry Number 1538-69-8, is an organophosphorus compound belonging to the phosphonate diester family.[1] Structurally, it features a central tetrahedral phosphorus atom double-bonded to one oxygen atom, single-bonded to two ethoxy groups, and a direct, stable phosphorus-carbon (P-C) bond to an isopropyl group.[1] This robust P-C bond confers significantly greater stability against hydrolysis, thermal decomposition, and photolysis compared to the analogous P-O-C linkage found in organophosphates.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature. Its physical properties are summarized in the table below. It is generally miscible with common organic solvents and slightly soluble in water.[3]

Table 1: Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name diethyl (propan-2-yl)phosphonate
Synonyms This compound, 2-diethoxyphosphorylpropane[4]
CAS Number 1538-69-8[1]
Molecular Formula C₇H₁₇O₃P[1][4]
Molecular Weight 180.18 g/mol [1][4]
Appearance Colorless liquid[3][5]
Boiling Point ~80-85 °C / 10 mmHg (estimated)[3][5]
Density ~1.01 - 1.03 g/mL at 20-25 °C (estimated)[5]
Refractive Index (n²⁰/D) ~1.417 - 1.433 (estimated)[5][6]

Chemical Reactivity and Synthesis

Synthesis via Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 2-bromopropane.[1] The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[1][7] The reaction can be performed under conventional heating or accelerated significantly using microwave irradiation.[1]

Michaelis_Arbuzov_Reaction TEP Triethyl Phosphite (C₂H₅O)₃P Intermediate Phosphonium Salt Intermediate [(C₂H₅O)₃P⁺-CH(CH₃)₂] Br⁻ TEP->Intermediate  SN2 Attack IPBr 2-Bromopropane CH₃CH(Br)CH₃ IPBr->Intermediate DEIP This compound (C₂H₅O)₂P(O)CH(CH₃)₂ Intermediate->DEIP  Dealkylation (SN2) EtBr Ethyl Bromide C₂H₅Br Intermediate->EtBr

Caption: Michaelis-Arbuzov reaction pathway for DEIP synthesis.
Hydrolysis

Like other phosphonate esters, this compound can be hydrolyzed to its corresponding phosphonic acid (isopropylphosphonic acid) under either acidic or basic conditions.[8] Acid-catalyzed hydrolysis is typically performed by refluxing the ester with a strong mineral acid, such as concentrated hydrochloric acid.[9] The reaction proceeds in two consecutive steps, with the first dealkylation being faster than the second. The stable P-C bond remains intact throughout the process.[8]

Hydrolysis_Workflow Start This compound Step1 Add conc. HCl (aq) Reflux Start->Step1 Intermediate Ethyl Isopropylphosphonate (monoester) Step1->Intermediate Step2 Continued Reflux Intermediate->Step2 Product Isopropylphosphonic Acid Step2->Product Cleanup Evaporate H₂O/HCl Dry over P₂O₅ Product->Cleanup

Caption: Workflow for the acidic hydrolysis of DEIP.

Spectroscopic and Analytical Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques. The key identifying features in each spectrum are directly related to the ethyl and isopropyl moieties bonded to the central phosphorus atom.

Spectroscopic_Analysis cluster_structure Molecular Structure cluster_spectra Spectroscopic Signatures Structure (CH₃CH₂O)₂-P(O)-CH(CH₃)₂ HNMR ¹H NMR: - Multiplet (CH) - Doublet of Quartets (OCH₂) - Triplet (OCH₂CH₃) - Doublet of Doublets (CH(CH₃)₂) Structure->HNMR Proton Environments CNMR ¹³C NMR: - Signal for P-CH - Signal for O-CH₂ - Signal for OCH₂-CH₃ - Signal for CH(CH₃)₂ Structure->CNMR Carbon Environments PNMR ³¹P NMR: - Single peak at δ ≈ +20 to +25 ppm Structure->PNMR Phosphorus Environment IR IR Spec: - Strong P=O stretch (~1250 cm⁻¹) - P-O-C stretch (~1030 cm⁻¹) - C-H stretches (~2980 cm⁻¹) Structure->IR Bond Vibrations

Caption: Correlation of DEIP structure with spectroscopic data.
Table 2: Spectroscopic Data for this compound

TechniqueCharacteristic Peaks / SignalsSource(s)
³¹P NMR δ ≈ +20 to +25 ppm (in CDCl₃, referenced to 85% H₃PO₄)[1][10]
¹H NMR (Predicted values in CDCl₃, 400 MHz) - δ ≈ 4.1 ppm (dq, 4H, -OCH₂ CH₃) - δ ≈ 2.0-2.2 ppm (m, 1H, P-CH (CH₃)₂) - δ ≈ 1.3 ppm (t, 6H, -OCH₂CH₃ ) - δ ≈ 1.1 ppm (dd, 6H, P-CH(CH₃ )₂)[10][11][12]
¹³C NMR (Predicted values in CDCl₃) - δ ≈ 61 ppm (d, -O CH₂) - δ ≈ 28 ppm (d, P-C H) - δ ≈ 16 ppm (d, -OCH₂C H₃) - δ ≈ 15 ppm (d, P-CH(C H₃)₂)[10][12]
IR Spectroscopy (liquid film, cm⁻¹) - ~2978 (C-H stretch) - ~1250 (P=O stretch, strong) - ~1025 (P-O-C stretch, strong) - ~965 (P-O-C stretch, strong)[1][13]
Mass Spec. (EI) Key Fragments (m/z): 138, 111, 82[4]

Experimental Protocols

Protocol: Synthesis via Thermal Michaelis-Arbuzov Reaction

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Triethyl phosphite

  • 2-bromopropane (or 2-iodopropane)

  • Anhydrous Toluene (optional, for high-boiling reactants)

  • Round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or CaSO₄)

  • Heating mantle with a stirrer

  • Distillation apparatus

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charge the flask with triethyl phosphite (1.0 equivalent).

  • Slowly add 2-bromopropane (1.0-1.2 equivalents) to the flask. The reaction is often exothermic. If necessary, control the initial reaction rate with an ice bath.

  • Once the initial exotherm subsides, heat the reaction mixture to reflux (typically 120-160 °C) and maintain for 4-12 hours.[14] Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The primary byproduct, ethyl bromide, is volatile and can be removed by distillation at atmospheric pressure.

  • The remaining crude product is purified by vacuum distillation to yield pure this compound.

Protocol: Acidic Hydrolysis to Isopropylphosphonic Acid

This protocol outlines the complete hydrolysis of the phosphonate ester to the corresponding phosphonic acid.[9]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (~37%, 12 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Rotary evaporator

  • High-vacuum line and desiccator with P₂O₅

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent) with an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Maintain the reflux for 6-12 hours. The reaction can be monitored by ³¹P NMR by observing the shift from the phosphonate ester signal to the phosphonic acid signal.[15]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator. Toluene can be added and co-distilled to azeotropically remove the final traces of water.[9]

  • The resulting crude isopropylphosphonic acid, which may be a viscous oil or a hygroscopic solid, should be dried further in a desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) under high vacuum.

Protocol: Analytical Characterization by GC-MS

This protocol provides a general method for the analysis of this compound.

Instrumentation & Columns:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent nonpolar column.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Inject 1 µL of the solution into the GC-MS.

  • Analyze the resulting chromatogram and mass spectrum, comparing the retention time and fragmentation pattern to a known standard or library data. The expected major fragments for this compound are m/z 138, 111, and 82.[4]

Conclusion

This compound is a stable and versatile organophosphorus compound with well-defined chemical and physical properties. Its synthesis is readily achieved through the Michaelis-Arbuzov reaction, and its characteristic spectroscopic signatures allow for straightforward identification and analysis. The protocols and data presented in this guide provide a foundational resource for researchers utilizing this compound in synthetic chemistry, materials science, and drug development.

References

The Resilient P-C Bond: A Technical Guide to the Reactivity of Phosphonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The carbon-phosphorus (P-C) bond, the defining feature of phosphonates, imparts a remarkable stability that sets these organophosphorus compounds apart from their phosphate ester counterparts. This inherent resistance to hydrolysis, coupled with their ability to mimic natural phosphates, has positioned phosphonates as invaluable tools in medicinal chemistry and drug development.[1][2][3] This technical guide provides an in-depth exploration of the reactivity of the P-C bond in phosphonates, covering its formation, cleavage, and the strategic exploitation of its stability in therapeutic design.

The Stability of the P-C Bond

The P-C bond is significantly more resistant to both acid- and base-catalyzed hydrolysis compared to the P-O-C linkage found in phosphate esters.[4] This stability is a key attribute exploited in the design of therapeutic agents, rendering them less susceptible to enzymatic degradation in biological systems.[1][5] While robust, the P-C bond is not entirely inert and can be cleaved under aggressive chemical conditions or through specific enzymatic catalysis.[6][7]

Formation of the P-C Bond: Key Synthetic Strategies

The construction of the P-C bond is a cornerstone of phosphonate chemistry. Two primary reactions dominate the synthetic landscape: the Michaelis-Arbuzov reaction and the Hirao cross-coupling reaction.

The Michaelis-Arbuzov Reaction

A classic and widely utilized method, the Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[4][8][9] The reaction typically proceeds through a two-step SN2 mechanism.[8]

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction

  • Materials: Benzyl bromide, triethyl phosphite.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of benzyl bromide and triethyl phosphite. b. Heat the reaction mixture at 150-160°C for 4-6 hours. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution. c. After cooling to room temperature, purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate.

The Hirao Cross-Coupling Reaction

The Hirao reaction provides a powerful method for forming P-C bonds between sp²-hybridized carbon atoms (of aryl or vinyl halides) and a phosphorus-containing reagent, typically a dialkyl phosphite.[6][10] This palladium-catalyzed cross-coupling reaction has become a staple in the synthesis of aryl- and vinylphosphonates.[6][11]

Experimental Protocol: Palladium-Catalyzed Hirao Coupling of Iodobenzene and Diethyl Phosphite

  • Materials: Iodobenzene, diethyl phosphite, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), and an appropriate solvent such as toluene or DMF.

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (6 mol%). b. Add the solvent, followed by iodobenzene (1 equivalent), diethyl phosphite (1.2 equivalents), and Et₃N (1.5 equivalents). c. Heat the reaction mixture to reflux (typically 80-110°C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. d. Upon completion, cool the reaction mixture, filter to remove palladium catalyst, and concentrate the filtrate under reduced pressure. e. Purify the residue by column chromatography on silica gel to yield the desired diethyl phenylphosphonate.

Table 1: Representative Yields for the Hirao Cross-Coupling Reaction [12][13][14]

Aryl HalidePhosphorus ReagentCatalyst SystemBaseSolventTemperature (°C)Yield (%)
IodobenzeneDiethyl phosphitePd(OAc)₂/dppf(c-Hex)₂NMeCH₃CNReflux82
2-ChloropyrazineDiethyl phosphitePd(OAc)₂/dppfEt₃NCH₃CNReflux67
3-BromopyridineDiethyl phosphitePd(PPh₃)₄Et₃NNeat15077
1-Bromo-4-propylbenzeneDiethyl phosphitePd(OAc)₂-Neat (MW)20086
1-Bromo-3-methoxybenzeneDiethyl phosphitePd(OAc)₂-Neat (MW)17579
BromobenzeneDiphenylphosphine oxidePd(OAc)₂-Neat (MW)15090

Cleavage of the P-C Bond

Despite its stability, the P-C bond can be cleaved through both enzymatic and chemical means.

Enzymatic Cleavage

In nature, several microorganisms have evolved enzymatic machinery to break the P-C bond, allowing them to utilize phosphonates as a phosphorus source.[15] Key enzymes involved in this process include:

  • C-P Lyase: A multi-enzyme complex that catalyzes the cleavage of a wide range of phosphonates.[16]

  • Phosphonoacetaldehyde Hydrolase (PhnX): This enzyme cleaves phosphonoacetaldehyde to acetaldehyde and inorganic phosphate.[17]

  • Phosphonoacetate Hydrolase (PhnA): This hydrolase acts on phosphonoacetate to produce acetate and inorganic phosphate.[16]

Experimental Protocol: Assay for Phosphonoacetaldehyde Hydrolase (PhnX) Activity

This protocol is a coupled enzyme assay that measures the production of acetaldehyde.

  • Materials: Phosphonoacetaldehyde, alcohol dehydrogenase (ADH), NADH, buffer (e.g., Tris-HCl, pH 8.0), purified PhnX enzyme.

  • Procedure: a. Prepare a reaction mixture in a cuvette containing buffer, NADH, and a saturating amount of ADH. b. Add a known concentration of the PhnX enzyme to the mixture. c. Initiate the reaction by adding phosphonoacetaldehyde. d. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ as acetaldehyde is reduced to ethanol by ADH. e. Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The activity of PhnX is proportional to this rate.

Table 2: Kinetic Parameters for Enzymatic P-C Bond Cleavage [18][19]

EnzymeSubstratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
PbfA(R)-1-Hydroxy-2-aminoethylphosphonate5.3 ± 0.30.43 ± 0.0612,300 ± 1,200
Chemical Cleavage

Cleavage of the P-C bond through chemical methods is generally challenging and often requires harsh conditions.[6][7] However, theoretical studies have provided insights into the mechanism of P-C bond cleavage in α-aminophosphonates under acidic conditions, suggesting a multi-step process involving protonation and subsequent bond scission.[20]

The P-C Bond in Drug Development

The stability of the P-C bond is a highly desirable feature in drug design, leading to the development of numerous phosphonate-based therapeutics.

Phosphonate Prodrugs: Overcoming Delivery Barriers

The dianionic nature of the phosphonate group at physiological pH can hinder cell membrane permeability. To address this, prodrug strategies are widely employed, where the phosphonate moiety is masked with groups that are cleaved intracellularly to release the active drug.[2][21] A prominent example is the antiviral drug tenofovir, which is administered as the prodrug tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF).[2][22]

Tenofovir_Activation TDF Tenofovir Disoproxil (Prodrug) Tenofovir Tenofovir (Active Moiety) TDF->Tenofovir Esterases TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (Active Drug) TFV_MP->TFV_DP Cellular Kinases RT_Inhibition Inhibition of Viral Reverse Transcriptase TFV_DP->RT_Inhibition

Bisphosphonates: Targeting Bone Resorption

Bisphosphonates are a class of drugs used to treat bone disorders such as osteoporosis. Their P-C-P backbone allows them to chelate calcium and accumulate in bone.[10][23] Nitrogen-containing bisphosphonates act by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway within osteoclasts, the cells responsible for bone breakdown.[10][23][24] This inhibition disrupts essential cellular processes, leading to osteoclast apoptosis and a reduction in bone resorption.[24]

Bisphosphonate_Mechanism N_BP Nitrogen-containing Bisphosphonate FPPS FPPS N_BP->FPPS Inhibition Mevalonate Mevalonate Mevalonate->FPPS FPP_GGPP FPP_GGPP FPPS->FPP_GGPP Apoptosis Apoptosis FPPS->Apoptosis leads to Prenylation Prenylation FPP_GGPP->Prenylation Function Function Prenylation->Function Function->Apoptosis

Biosynthesis of Phosphonates

Nature's route to the P-C bond primarily begins with the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a reaction catalyzed by the enzyme PEP phosphomutase.[16][25][26] PnPy then serves as a key intermediate for the biosynthesis of a variety of phosphonate natural products.[1][15]

Phosphonate_Biosynthesis PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy PEP Phosphomutase Downstream Diverse Phosphonate Natural Products PnPy->Downstream Various Enzymes

Logical Workflow for P-C Bond Formation via Hirao Coupling

The successful execution of a Hirao coupling reaction involves a logical sequence of steps, from catalyst preparation to product isolation.

Hirao_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Ligand, Solvent, and Reactants Setup->Reagents Reaction Heat to Reflux (12-24h) Reagents->Reaction Workup Cool, Filter, and Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Aryl/Vinyl Phosphonate Purification->Product

Conclusion

The reactivity of the P-C bond in phosphonates is a fascinating and multifaceted area of chemistry. Its inherent stability provides a robust scaffold for the design of enzyme inhibitors and other therapeutic agents, while the development of efficient synthetic methods for its formation has enabled the creation of a vast array of phosphonate-containing molecules. Understanding the principles of P-C bond reactivity is therefore crucial for researchers and professionals in the field of drug discovery and development as they continue to harness the unique properties of phosphonates to address pressing medical needs.

References

Primary Mechanism of Action: Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity of Organophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of organophosphorus (OP) compounds, molecules of significant interest due to their dual role as potent neurotoxic agents and versatile scaffolds in drug development. The primary focus is on their mechanisms of action, from the well-established inhibition of acetylcholinesterase to their influence on secondary signaling cascades.

The principal mechanism underlying the acute toxicity of most organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2]

The Cholinergic Synapse and AChE Function

In a functioning cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, crosses the synaptic cleft, and binds to postsynaptic muscarinic or nicotinic receptors, propagating the nerve signal. AChE, located in the synapse, terminates this signal by rapidly hydrolyzing ACh into choline and acetic acid.[1]

Mechanism of OP Inhibition

Organophosphorus compounds act as "suicide substrates" for AChE. The phosphorus atom forms a covalent bond with a serine hydroxyl group within the enzyme's active site, a process known as phosphorylation.[1] This phosphorylated enzyme is highly stable and, unlike the acetylated enzyme formed during normal ACh hydrolysis, is resistant to rapid hydrolysis, rendering the enzyme non-functional.

This inhibition can become permanent through a process called "aging." Aging involves the dealkylation of the phosphorylated enzyme, further strengthening the bond and making it irreversible and resistant to reactivation by antidotes like oximes.[1] The accumulation of ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in a toxic condition known as a cholinergic crisis.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Action Potential vesicle ACh Vesicle presynaptic->vesicle Triggers Release ACh ACh vesicle->ACh AChE AChE ACh->AChE Hydrolyzed by receptor Postsynaptic Receptor (Muscarinic/Nicotinic) ACh->receptor Binds AChE->ACh Hydrolysis Blocked OP Organophosphate OP->AChE Phosphorylates (Inhibits) response Signal Propagation receptor->response

Caption: Disruption of Cholinergic Synapse by Organophosphates.

Quantitative Analysis of AChE Inhibition

The potency of organophosphorus compounds as AChE inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

OrganophosphateIC50 ValueSpecies/Enzyme SourceReference
Profenofos302 nMHuman AChE[3]
Profenofos312 nMRat AChE[3]
Fenitrothion0.4 µg/mLHuman Serum Cholinesterase[4][5]
Chlorpyrifos Oxon0.13 ± 0.02 µMHoneybee AChE[6]
Coumaphos Oxon45.13 ± 8.76 µMHoneybee AChE[6]
Diazinon> 2.0 x 10⁻⁵ mol/LBovine Erythrocyte AChE[1]
Chlorpyrifos> 2.0 x 10⁻⁵ mol/LBovine Erythrocyte AChE[1]
Malathion> 2.0 x 10⁻⁵ mol/LBovine Erythrocyte AChE[1]

Toxicological Effects and Quantitative Data

The clinical outcome of AChE inhibition is a toxidrome known as a cholinergic crisis, characterized by overstimulation of:

  • Muscarinic receptors: Leading to symptoms summarized by the mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal cramping, Emesis, Miosis) or DUMBBELS (Diarrhea, Urination, Miosis, Bradycardia, Bronchospasm, Emesis, Lacrimation, Salivation).

  • Nicotinic receptors: Resulting in muscle fasciculations, cramping, and eventually flaccid paralysis, which can lead to respiratory failure.

  • Central Nervous System (CNS): Causing anxiety, confusion, seizures, and coma.

The acute toxicity of these compounds is typically measured by the median lethal dose (LD50), the dose required to kill half the members of a tested population.

OrganophosphateOral LD50 (Rat)Dermal LD50 (Rabbit)Reference
Sarin (GB)0.12 mg/kg bw-[7][8]
Soman (GD)0.08 mg/kg bw-[7][8]
VX0.26 mg/kg bw-[9]
Acephate1,030 – 1,447 mg/kg>10,250 mg/kg[2]
Chlorpyrifos96 – 270 mg/kg2,000 mg/kg[2]
Diazinon1,250 mg/kg2,020 mg/kg[2]
Malathion5,500 mg/kg>2,000 mg/kg[2]
Methyl Parathion6 mg/kg45 mg/kg[2]
Phorate2 - 4 mg/kg20 – 30 mg/kg (guinea pig)[2]
Disulfoton2 - 12 mg/kg3.6 – 15.9 mg/kg[2]

Experimental Protocol: AChE Inhibition Assay (Ellman Method)

The most common method for determining AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[10][11] This assay measures the production of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[11]

Materials and Reagents
  • Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes or Electrophorus electricus)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4 or 8.0)

  • Acetylthiocholine iodide (ATChI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Organophosphate inhibitor solutions of varying concentrations

  • 96-well microplate

  • Microplate spectrophotometer

Detailed Methodology
  • Reagent Preparation: Prepare all solutions in the phosphate buffer. Keep enzyme and substrate solutions on ice.

  • Assay Setup: In a 96-well microplate, add the following to each well for the test samples:

    • Phosphate buffer

    • AChE enzyme solution

    • DTNB solution

    • 10 µL of the organophosphate inhibitor solution at the desired concentration.

  • Control Setup: Prepare negative controls (no inhibitor) by adding 10 µL of buffer instead of the inhibitor solution. Prepare positive controls (fully inhibited) with a high concentration of a known potent inhibitor.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-20 minutes) to allow the inhibitor to interact with the enzyme.[4][12]

  • Initiate Reaction: Add the ATChI substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer set to 412 nm. Measure the change in absorbance over time (e.g., every minute for 5-10 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

start Start prep Prepare Reagents (Buffer, AChE, DTNB, Inhibitor, ATChI) start->prep plate Pipette AChE, DTNB, and Inhibitor/Buffer into 96-well plate prep->plate incubate Pre-incubate plate (e.g., 15 min at 25°C) plate->incubate add_substrate Initiate reaction by adding ATChI substrate incubate->add_substrate measure Measure Absorbance at 412 nm (Kinetic Mode) add_substrate->measure calculate_rate Calculate Reaction Rates (V) measure->calculate_rate calculate_inhibition Calculate % Inhibition vs. Control calculate_rate->calculate_inhibition plot Plot % Inhibition vs. [Inhibitor] and determine IC50 calculate_inhibition->plot end End plot->end

Caption: Experimental Workflow for the Ellman Assay.

Non-AChE-Mediated Mechanisms and Signaling Pathways

Beyond direct AChE inhibition, organophosphorus compounds exert biological effects through other mechanisms, often associated with chronic or developmental exposure.

Oxidative Stress and MAPK Signaling

Exposure to OPs can induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress.[13] This imbalance can damage lipids, proteins, and DNA. Oxidative stress is a known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14] Specifically, the c-Jun N-terminal kinase (JNK) and p38-MAPK pathways are often activated by cellular stress and can trigger apoptotic (programmed cell death) cascades, contributing to the neurotoxicity and damage observed in various tissues following OP exposure.[13][15]

OP Organophosphate Exposure ROS ↑ Reactive Oxygen Species (ROS) OP->ROS Stress Cellular Stress & Oxidative Damage ROS->Stress MAPK MAPK Activation Stress->MAPK JNK JNK / p38-MAPK Pathway MAPK->JNK Apoptosis Apoptosis (Programmed Cell Death) JNK->Apoptosis Vagus Vagus Nerve Stimulation ACh Acetylcholine (ACh) Release Vagus->ACh a7nAChR α7nAChR ACh->a7nAChR Binds to Macrophage Macrophage NFkB Inhibits NF-κB Translocation a7nAChR->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

References

IUPAC Nomenclature of Diethyl (1-methylethyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed technical overview of the IUPAC nomenclature, physicochemical properties, and synthesis of diethyl (1-methylethyl)phosphonate. It is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry.

IUPAC Nomenclature Analysis

The systematic naming of organophosphorus compounds, such as diethyl (1-methylethyl)phosphonate, follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4] This compound is a dialkyl ester of a phosphonic acid. Phosphonic acids are characterized by a direct and stable carbon-to-phosphorus (C–P) bond, which distinguishes them from phosphate esters that feature a P-O-C linkage.[5][6]

The name "diethyl (1-methylethyl)phosphonate" can be deconstructed as follows:

  • Phosphonate: This is the parent name, indicating a derivative of phosphonic acid where a hydrogen atom bonded to phosphorus has been replaced by an organic group.[1][6]

  • (1-methylethyl): This prefix, enclosed in parentheses, specifies the organic group attached directly to the phosphorus atom via a P-C bond. "1-methylethyl" is the systematic IUPAC name for the isopropyl group, -CH(CH₃)₂.

  • Diethyl: This prefix indicates that the two acidic hydroxyl groups of the phosphonic acid moiety have been esterified with two ethyl groups (-OCH₂CH₃).

An alternative, equally valid IUPAC name is 2-diethoxyphosphorylpropane .[7] This name is derived by treating the diethyl phosphonate group as a substituent on the longest carbon chain.

  • Propane: The parent alkane is the three-carbon chain of the isopropyl group.

  • 2-: This locant indicates that the substituent is attached to the second carbon of the propane chain.

  • diethoxyphosphoryl: This term describes the substituent group, which consists of a phosphorus atom double-bonded to an oxygen atom (the "phosphoryl" part) and also bonded to two ethoxy groups.

The common name for this compound is diethyl isopropylphosphonate .[5][7]

Structural and Physicochemical Data

The structural and physicochemical properties of diethyl (1-methylethyl)phosphonate are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₇H₁₇O₃P[5][7]
Molecular Weight 180.18 g/mol [5][7]
CAS Number 1538-69-8[5][7]
Appearance Colorless liquid
IUPAC Name Diethyl (1-methylethyl)phosphonate; 2-diethoxyphosphorylpropane[5][7]
Synonyms This compound, Isopropylphosphonic acid diethyl ester[7]
InChI Key PPMDSXRMQXBCJW-UHFFFAOYSA-N[5][7]
SMILES CCOP(=O)(C(C)C)OCC[7]

Experimental Protocols: Synthesis

The primary method for synthesizing dialkyl alkylphosphonates, including diethyl (1-methylethyl)phosphonate, is the Michaelis-Arbuzov reaction .[5] This reaction is a cornerstone in the formation of carbon-phosphorus bonds.

Reaction: The reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of diethyl (1-methylethyl)phosphonate, triethyl phosphite is reacted with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

General Protocol:

  • Reactant Setup: In a reaction flask equipped with a reflux condenser and a dropping funnel, place the isopropyl halide.

  • Addition of Phosphite: Add triethyl phosphite dropwise to the isopropyl halide. The reaction is often initiated by gentle heating.

  • Reaction Conditions: The mixture is typically heated to reflux to drive the reaction to completion. The reaction is exothermic, and the rate of addition may need to be controlled to maintain a steady temperature.

  • Mechanism: The reaction proceeds via an initial Sɴ2 attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the isopropyl halide, forming a phosphonium salt intermediate. In the subsequent step, the halide anion attacks one of the ethyl groups on the phosphonium intermediate, displacing the this compound product and forming a volatile ethyl halide as a byproduct.

  • Purification: After the reaction is complete, the resulting mixture is purified, typically by distillation under reduced pressure, to isolate the diethyl (1-methylethyl)phosphonate.

Visualization of Nomenclature Logic

The following diagram illustrates the logical breakdown of the IUPAC name "diethyl (1-methylethyl)phosphonate" based on its molecular structure.

IUPAC_Nomenclature Compound Diethyl (1-methylethyl)phosphonate P P (Phosphorus) Compound->P Core Atom Phosphoryl =O (Phosphoryl Group) P->Phosphoryl PC_Bond P-C Bond PO_Bond1 P-O Bond PO_Bond2 P-O Bond Isopropyl (1-methylethyl) Group PC_Bond->Isopropyl defines 'phosphonate' Ethoxy1 Ethoxy Group (-OCH2CH3) PO_Bond1->Ethoxy1 defines 'diethyl' ester Ethoxy2 Ethoxy Group (-OCH2CH3) PO_Bond2->Ethoxy2

Caption: Structural breakdown for IUPAC nomenclature.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Diethyl Isopropylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of phosphonates, compounds bearing a direct phosphorus-carbon (P-C) bond, is a cornerstone of organophosphorus chemistry. These molecules are of significant interest to researchers in drug development and materials science due to their roles as enzyme inhibitors, antiviral agents, and flame retardants.[1][2] The Michaelis-Arbuzov reaction, first described in 1898, remains the most prominent and widely used method for forming the P-C bond.[1][3][4]

This protocol details the synthesis of diethyl isopropylphosphonate through the Michaelis-Arbuzov reaction, involving the reaction of triethyl phosphite with an isopropyl halide.[5][6] The reaction proceeds via a nucleophilic attack of the trivalent phosphorus atom on the alkyl halide, forming a quasi-phosphonium intermediate. This is followed by a subsequent nucleophilic attack by the displaced halide ion on one of the phosphite's ethyl groups, yielding the final pentavalent phosphonate product and a volatile ethyl halide byproduct.[1][3] This method is highly effective for preparing phosphonate esters, which are valuable precursors for further chemical transformations, such as the Horner-Wadsworth-Emmons reaction.[5]

Reaction Mechanism and Experimental Workflow

The synthesis follows a two-step SN2 mechanism characteristic of the Michaelis-Arbuzov reaction.

Figure 1. Mechanism of the Michaelis-Arbuzov Reaction.

The overall experimental process involves the setup of reactants, execution of the reaction under reflux, and subsequent purification of the product via distillation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Equip Flask with Condenser & Addition Funnel B Charge Flask with Isopropyl Iodide A->B Setup C Add Triethyl Phosphite Dropwise B->C Initiation D Heat Mixture to Reflux (e.g., 3-7 hours) C->D Progression E Distill off Volatile Byproduct (Ethyl Iodide) D->E Completion F Fractional Distillation of Residue Under Reduced Pressure E->F Isolation G Collect this compound F->G Collection H Characterize Product (NMR, IR, GC-MS) G->H Verification

References

Application Notes and Protocols for Diethyl Isopropylphosphonate as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl isopropylphosphonate as an enzyme inhibitor, focusing on its mechanism of action, target enzymes, and relevant experimental protocols. Due to the limited availability of specific quantitative inhibitory data for this compound in publicly accessible literature, this document provides a generalized framework and utilizes data for the structurally related and well-characterized organophosphorus inhibitor, Diisopropylfluorophosphate (DFP), for illustrative purposes.

Introduction

This compound is an organophosphorus compound that belongs to the class of phosphonate diesters. Its structure, featuring a stable carbon-phosphorus (C-P) bond, makes it an effective mimic of the transition state of substrate hydrolysis by certain enzymes. This property allows it to act as a potent and often irreversible inhibitor of specific enzyme classes, primarily serine hydrolases.

Mechanism of Action

The primary mechanism of enzyme inhibition by this compound involves the covalent modification of the active site of target enzymes. The phosphorus atom in the phosphonate group is electrophilic and is susceptible to nucleophilic attack by the catalytic serine residue present in the active site of serine hydrolases.

This reaction results in the formation of a stable, covalent phosphonyl-enzyme conjugate, rendering the enzyme inactive. The phosphonate group acts as a transition-state analog, mimicking the tetrahedral intermediate formed during substrate hydrolysis, which contributes to its high affinity for the enzyme's active site.[1] This irreversible inhibition is a hallmark of many organophosphorus compounds.

Target Enzymes

The primary targets of this compound and related organophosphorus compounds are enzymes belonging to the serine hydrolase superfamily. This large and diverse family of enzymes includes:

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

  • Other Serine Hydrolases: This class also includes various proteases, lipases, and esterases involved in a wide range of physiological processes. The specific reactivity of this compound towards other serine hydrolases can be explored using activity-based protein profiling (ABPP) techniques.

Data Presentation: Inhibitory Activity

InhibitorTarget EnzymeEnzyme SourceIC50 Value (µM)Inhibition TypeReference Compound
DiisopropylfluorophosphateAcetylcholinesteraseElectric Eel0.04IrreversiblePhysostigmine
DiisopropylfluorophosphateButyrylcholinesteraseHorse Serum0.75IrreversibleTacrine
DiisopropylfluorophosphateChymotrypsinBovine PancreasNot specifiedIrreversibleNot specified

Note: The values presented above are for illustrative purposes and are derived from studies on DFP. Researchers should determine the specific inhibitory constants for this compound through experimentation.

Experimental Protocols

This section provides a detailed protocol for determining the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) using a colorimetric assay based on the Ellman method.

Determination of IC50 for AChE Inhibition

Objective: To determine the concentration of this compound required to inhibit 50% of AChE activity.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Phosphate buffer

      • AChE solution

      • Varying concentrations of this compound (or vehicle control)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate solution (ATCI) and the chromogenic reagent (DTNB) to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader in kinetic mode. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inactivated_AChE Inactive AChE (Phosphonylated) DEIP This compound DEIP->AChE Irreversibly Inhibits G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (AChE, DEIP, ATCI, DTNB) Plate Prepare 96-well Plate Reagents->Plate Add_Enzyme_Inhibitor Add AChE and This compound Plate->Add_Enzyme_Inhibitor Preincubation Pre-incubate Add_Enzyme_Inhibitor->Preincubation Add_Substrate Add ATCI and DTNB Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 G Active_Enzyme Active Serine Hydrolase (with catalytic Ser-OH) Nucleophilic_Attack Nucleophilic Attack by Serine-OH Active_Enzyme->Nucleophilic_Attack DEIP This compound Transition_State Mimics Tetrahedral Transition State DEIP->Transition_State Acts as DEIP->Nucleophilic_Attack Covalent_Complex Stable Phosphonyl-Enzyme Covalent Adduct Nucleophilic_Attack->Covalent_Complex Inactive_Enzyme Inactive Enzyme Covalent_Complex->Inactive_Enzyme

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes, particularly α,β-unsaturated esters.[1][2] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[3][4][5][6] The HWE reaction is renowned for its excellent E-selectivity in alkene formation.[3][4][7]

These application notes provide a comprehensive overview of the HWE reaction, including detailed experimental protocols and tabulated data for various reaction conditions, to assist researchers in its practical application.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction commences with the deprotonation of a phosphonate ester by a base to generate a stabilized phosphonate carbanion.[3][8] This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, which is the rate-determining step, to form an intermediate oxaphosphetane.[3][9] Subsequent elimination of this intermediate yields the alkene and a water-soluble dialkylphosphate salt.[3]

The stereochemical outcome of the HWE reaction is generally biased towards the formation of the (E)-alkene.[3][4] This selectivity is attributed to the thermodynamic stability of the transition state leading to the trans-olefin.[9] However, modifications to the phosphonate reagent and reaction conditions, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups, can favor the formation of (Z)-alkenes.[6][9]

Experimental Data

The following tables summarize quantitative data from various reported Horner-Wadsworth-Emmons reactions, showcasing the versatility of this method with different substrates, bases, and solvents.

Table 1: Synthesis of (E)-α,β-Unsaturated Esters using Triethyl Phosphonoacetate [2]

EntryAldehydeBase (equiv.)SolventTime (h)Yield (%)E/Z Ratio
1BenzaldehydeLiOH (1.2)1ChCl/2Urea295>99:1
24-MethylbenzaldehydeK₂CO₃ (1.5)1ChCl/2Urea392>99:1
34-BromobenzaldehydeDBU (1.2)1ChCl/2Urea1.596>99:1
42-NaphthaldehydeLiOH (1.2)1ChCl/2Urea2.593>99:1

Table 2: Influence of Phosphonate Structure and Base on E-Selectivity [10]

AldehydePhosphonate ReagentBaseE-Selectivity (%)Yield (%)
BenzaldehydeTriethyl 2-phosphonopropionateLiOH·H₂O9995
4-ChlorobenzaldehydeTriethyl 2-phosphonopropionateLiOH·H₂O9897
CyclohexanecarboxaldehydeTriethyl 2-phosphonopropionateLiOH·H₂O9285
CyclohexanecarboxaldehydeEthyl 2-(diisopropylphosphono)propionateLiOH·H₂O9788
2-MethylpropanalTriisopropyl 2-phosphonopropionateBa(OH)₂·8H₂O>9991

Detailed Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate

This protocol provides a step-by-step procedure for the synthesis of (E)-ethyl cinnamate from benzaldehyde and triethyl phosphonoacetate, adapted from a reported solvent-free methodology.[2]

Materials:

  • Benzaldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 equiv)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg) and triethyl phosphonoacetate (1.0 mmol, 224 mg).

  • Add lithium hydroxide monohydrate (1.2 mmol, 50 mg) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by flash column chromatography on silica gel to afford the pure (E)-ethyl cinnamate.

Diagrams

HWE_Workflow start Start: Phosphonate Ester + Aldehyde/Ketone deprotonation Deprotonation (Base) start->deprotonation carbanion Phosphonate Carbanion deprotonation->carbanion nucleophilic_addition Nucleophilic Addition carbanion->nucleophilic_addition oxaphosphetane Oxaphosphetane Intermediate nucleophilic_addition->oxaphosphetane elimination Elimination oxaphosphetane->elimination product Alkene Product (Predominantly E) elimination->product byproduct Dialkylphosphate Byproduct elimination->byproduct HWE_Mechanism_Overview cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products phosphonate Phosphonate Ester carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation carbonyl Aldehyde or Ketone oxaphosphetane Oxaphosphetane base Base carbanion->oxaphosphetane Nucleophilic Attack alkene Alkene oxaphosphetane->alkene Elimination phosphate Phosphate Byproduct oxaphosphetane->phosphate

References

Application Notes: Diethyl Isopropylphosphonate as a Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isopropylphosphonate is a versatile organophosphorus compound that serves as a key building block in the synthesis of a variety of biologically active molecules, including novel agrochemicals. Its phosphonate moiety can be incorporated into larger molecules to impart unique chemical and biological properties, often leading to potent herbicidal or insecticidal activity. This document provides detailed application notes and experimental protocols for the synthesis of α-aminophosphonates, a promising class of agrochemicals, using this compound or its close analog, diethyl phosphite, as a key precursor.

Key Synthetic Pathway: The Kabachnik-Fields Reaction

A primary method for the synthesis of α-aminophosphonates is the Kabachnik-Fields reaction.[1][2][3][4][5] This one-pot, three-component condensation reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, such as diethyl phosphite.[1][2][3][4][5][6] The reaction proceeds via the formation of an imine intermediate from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite.[2][4][5] Alternatively, the reaction can proceed through the initial formation of an α-hydroxyphosphonate.[2][4] This methodology allows for the creation of a diverse library of α-aminophosphonate derivatives with varying substituents, enabling the exploration of structure-activity relationships for herbicidal and insecticidal applications.

Agrochemical Applications of α-Aminophosphonates

α-Aminophosphonate derivatives have demonstrated significant potential as active ingredients in agrochemical formulations. Their biological activity is often attributed to their ability to act as mimics of α-amino acids, thereby inhibiting essential enzymes in target weeds or insects.

Herbicidal Activity

Several studies have highlighted the herbicidal properties of α-aminophosphonates. For instance, derivatives incorporating a pyrimidinyl moiety have exhibited herbicidal activities comparable to commercial herbicides like glyphosate, acetochlor, atrazine, and mesotrione.[7] Similarly, α-aminophosphonates containing a uracil moiety have shown potential as effective herbicides.[1][6] The herbicidal efficacy is influenced by the nature of the substituents on the amine, the carbonyl-derived central carbon, and the phosphonate ester group.

Insecticidal Activity

Certain α-aminophosphonate derivatives have also displayed insecticidal properties. For example, specific compounds have shown selective activity against pests such as Aphis species and Plutella xylostella (diamondback moth).[7] This dual activity profile makes α-aminophosphonates an attractive scaffold for the development of broad-spectrum crop protection agents.

Data Presentation

The following table summarizes representative data on the biological activity of synthesized α-aminophosphonate derivatives.

Compound ClassTarget OrganismActivity TypeEfficacyReference
α-Aminophosphonates with pyrimidinyl moietyVarious weedsHerbicideComparable to commercial standards (acetochlor, atrazine, glyphosate)[7]
α-Aminophosphonates with uracil moietySolanum nigrum, Amaranthus retroflexusHerbicideExcellent pre- and post-emergent activity[6]
Specific α-aminophosphonate derivativesAphis species, Plutella xylostellaInsecticideSelective insecticidal activity[7]

Mandatory Visualization

Below are diagrams illustrating the key synthetic pathway and a general experimental workflow for the synthesis of α-aminophosphonates.

Kabachnik_Fields_Reaction start Amine (R1-NH2) intermediate Imine Intermediate [R1-N=CH-R2] start->intermediate carbonyl Carbonyl (R2-CHO) carbonyl->intermediate phosphite Diethyl Isopropylphosphonate (or Diethyl Phosphite) product α-Aminophosphonate Product intermediate->product + this compound

Kabachnik-Fields Reaction Pathway.

Experimental_Workflow A 1. Mix Amine, Aldehyde, and Diethyl Phosphite B 2. Add Catalyst (e.g., Lewis Acid) A->B C 3. Heat Reaction Mixture (e.g., 80°C) B->C D 4. Monitor Reaction Progress (e.g., TLC, NMR) C->D E 5. Work-up and Purification (e.g., Extraction, Chromatography) D->E F 6. Characterization of α-Aminophosphonate Product E->F

General Experimental Workflow.

Experimental Protocols

The following is a representative protocol for the synthesis of a herbicidal α-aminophosphonate derivative based on the Kabachnik-Fields reaction. This protocol is adapted from general procedures found in the literature for the synthesis of similar compounds.[1][6]

Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate

Materials:

  • Aniline

  • Benzaldehyde

  • Diethyl phosphite (can be substituted with this compound, though reaction conditions may need optimization)

  • Magnesium perchlorate (Mg(ClO₄)₂) (Catalyst)[6]

  • Acetonitrile (Solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and/or other analytical instruments for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and diethyl phosphite (1.2 mmol) in acetonitrile (10 mL).

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of magnesium perchlorate (e.g., 10 mol%).

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure α-aminophosphonate product.

  • Characterization: Characterize the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Diethyl phosphite and other organophosphorus compounds can be toxic. Handle with care and avoid inhalation, ingestion, or skin contact.

  • Magnesium perchlorate is a strong oxidizing agent. Handle with care and keep away from flammable materials.

This protocol provides a general framework for the synthesis of α-aminophosphonates. The specific reaction conditions, including catalyst, solvent, and temperature, may require optimization for different substrates to achieve optimal yields and purity.

References

Application Notes and Protocols for Solid-Phase Synthesis of Phosphonate-Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of phosphonate-containing molecules. Phosphonates are crucial structural motifs in medicinal chemistry, acting as stable bioisosteres of phosphates and carboxylates. Their incorporation into peptides and oligonucleotides has led to the development of potent enzyme inhibitors with therapeutic applications. This document outlines the key methodologies for SPS of phosphonopeptides and phosphonate-containing oligonucleotides, including detailed experimental procedures, data presentation, and visual workflows.

Introduction to Solid-Phase Phosphonate Synthesis

Solid-phase synthesis offers significant advantages for the construction of phosphonate-containing molecules, including the use of excess reagents to drive reactions to completion and simplified purification of the final product. The core principle involves the sequential addition of building blocks to a growing chain attached to an insoluble solid support. After assembly, the target molecule is cleaved from the support and deprotected.

Two primary strategies for incorporating the phosphonate moiety on a solid support are the H-phosphonate and phosphoramidite methods. These approaches have been successfully applied to the synthesis of phosphonate analogues of peptides and oligonucleotides.

Key Applications in Drug Discovery

Phosphonate-containing molecules have emerged as a significant class of therapeutic agents due to their ability to mimic the transition state of substrate hydrolysis by various enzymes. This has led to the development of potent and selective inhibitors for several enzyme classes.

  • Inhibitors of Farnesyl Pyrophosphate Synthase (FPPS): Nitrogen-containing bisphosphonates are a prominent class of drugs used to treat bone resorption disorders like osteoporosis. They act by inhibiting FPPS, a key enzyme in the mevalonate pathway, which is responsible for the production of isoprenoids essential for various cellular processes.[1][2][3]

  • Matrix Metalloproteinase (MMP) Inhibitors: Phosphonate-based inhibitors have been designed to target MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[4][5] Overexpression of certain MMPs is associated with diseases such as cancer and arthritis, making them important therapeutic targets.[4]

Signaling Pathway: Inhibition of Farnesyl Pyrophosphate Synthase

Nitrogen-containing bisphosphonates (N-BPs) are potent inhibitors of Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway. This pathway is essential for the synthesis of isoprenoid precursors, which are vital for various cellular functions, including protein prenylation and cholesterol biosynthesis. By inhibiting FPPS, N-BPs disrupt these processes, leading to their therapeutic effects, particularly in bone metabolism.

fpps_pathway cluster_0 Mevalonate Pathway cluster_1 Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPPS FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS Downstream Downstream Products (Cholesterol, Prenylated Proteins) FPP->Downstream N_BP Nitrogen-containing Bisphosphonates FPPS_node Farnesyl Pyrophosphate Synthase (FPPS) N_BP->FPPS_node Inhibits

Inhibition of Farnesyl Pyrophosphate Synthase by N-BPs.

Experimental Workflow: Solid-Phase Phosphonopeptide Synthesis

The following diagram illustrates a typical workflow for the solid-phase synthesis of a phosphonopeptide using the H-phosphonate method. This process involves sequential coupling of amino acids and a phosphonate building block to a solid support, followed by oxidation and cleavage.

sps_workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection start->deprotection1 wash1 Washing deprotection1->wash1 coupling1 Amino Acid Coupling wash1->coupling1 wash2 Washing coupling1->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 wash3 Washing deprotection2->wash3 phosphonate_coupling H-Phosphonate Coupling wash3->phosphonate_coupling wash4 Washing phosphonate_coupling->wash4 oxidation Oxidation (P(III) to P(V)) wash4->oxidation wash5 Washing oxidation->wash5 cleavage Cleavage from Resin & Side-chain Deprotection wash5->cleavage purification Purification (e.g., HPLC) cleavage->purification end End: Characterization purification->end

Solid-Phase Synthesis Workflow for Phosphonopeptides.

Detailed Protocols

Protocol 1: Solid-Phase Synthesis of a Phosphonopeptide Analogue

This protocol describes the manual synthesis of a dipeptide analogue containing a phosphonate linkage using the H-phosphonate method on a rink amide resin.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids

  • Amino acid H-phosphonate monoester

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Pivaloyl chloride (PvCl)

  • Pyridine

  • Iodine (I₂)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (100 mg, 0.05 mmol) in DMF (2 mL) for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (2 mL) for 20 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • First Amino Acid Coupling: In a separate vial, dissolve Fmoc-amino acid (0.2 mmol), HOBt (0.2 mmol), and DIC (0.2 mmol) in DMF (1 mL). Add this solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • H-Phosphonate Coupling: Dissolve the amino acid H-phosphonate monoester (0.2 mmol) in pyridine/DCM (1:1, 1 mL). Add PvCl (0.2 mmol) and agitate for 5 minutes. Add this activated solution to the resin and agitate for 1 hour.

  • Washing: Wash the resin with pyridine/DCM (1:1, 3 x 2 mL) and DCM (3 x 2 mL).

  • Oxidation: Treat the resin with a solution of 0.1 M I₂ in pyridine/water (98:2, 2 mL) for 30 minutes.

  • Washing: Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 2 mL) for 2 hours.

  • Isolation: Filter the cleavage solution into a centrifuge tube and precipitate the peptide by adding cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Solid-Phase Synthesis of a Phosphonate-Modified Oligonucleotide

This protocol outlines the automated synthesis of a short oligonucleotide containing a single methylphosphonate linkage using a standard DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

  • Standard phosphoramidite monomers (A, C, G, T).

  • Methylphosphonamidite monomer.

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

  • Capping solution (e.g., acetic anhydride and N-methylimidazole).

  • Oxidizer solution (e.g., iodine in THF/pyridine/water).

  • Deblocking solution (e.g., trichloroacetic acid in DCM).

  • Acetonitrile (anhydrous).

  • Ammonium hydroxide solution.

Procedure (Automated Synthesizer Cycle):

  • Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using the deblocking solution.

  • Coupling: The desired phosphoramidite or methylphosphonamidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion sequences.

  • Oxidation: The newly formed phosphite triester or methylphosphonate linkage is oxidized to the stable phosphate triester or methylphosphonate using the oxidizer solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

  • Final Deblocking: The terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the nucleobase and phosphate protecting groups are removed by treatment with concentrated ammonium hydroxide at elevated temperature.

  • Purification: The crude oligonucleotide is purified by HPLC or polyacrylamide gel electrophoresis (PAGE).

Quantitative Data Summary

The following tables summarize typical yields and purity for the solid-phase synthesis of phosphonate-containing molecules. Actual results may vary depending on the specific sequence, reagents, and synthesis conditions.

Table 1: Representative Yields for Solid-Phase Phosphonopeptide Synthesis

Peptide Sequence (Phosphonate Linkage)Synthesis Scale (mmol)Coupling MethodCleavage CocktailCrude Purity (%)Isolated Yield (%)
Ac-Ala-Ψ[PO(OH)CH₂]-Gly-NH₂0.05H-PhosphonateTFA/TIS/H₂O7540
H-Phe-Ψ[PO(OH)CH₂]-Leu-NH₂0.1H-PhosphonateTFA/TIS/H₂O7035
Ac-Gly-Ψ[PO(OEt)CH₂]-Ala-NH₂0.05PhosphoramiditeTFA/DCM8045

Table 2: Representative Coupling Efficiencies and Overall Yields for Phosphonate-Modified Oligonucleotide Synthesis

Oligonucleotide Sequence (Modification)Synthesis Scale (µmol)Average Coupling Efficiency (%)Overall Crude Yield (OD₂₆₀)
5'-d(GC-MeP-GA)-3' (Methylphosphonate)1>9825
5'-d(TCT-MeP-CGC)-3' (Methylphosphonate)1>9828
5'-d(AGA-H-P-TGA)-3' (H-phosphonate)1>9720

Conclusion

The solid-phase synthesis of phosphonate-containing molecules is a powerful tool for the development of novel therapeutic agents and research probes. The protocols and workflows presented in these application notes provide a solid foundation for researchers to successfully synthesize these important compounds. Careful optimization of coupling and cleavage conditions is crucial for achieving high yields and purity. The continued development of novel phosphonate building blocks and synthetic methodologies will undoubtedly expand the scope and impact of this important class of molecules in drug discovery and chemical biology.

References

Application Note: Microwave-Assisted Synthesis of Diethyl Isopropylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a generalized protocol for the rapid and efficient synthesis of diethyl isopropylphosphonate utilizing microwave-assisted organic synthesis. The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond, is significantly accelerated under microwave irradiation, leading to reduced reaction times and potentially improved yields compared to conventional heating methods.[1][2][3] This protocol is intended for researchers in drug development and organic synthesis, providing a foundational method that can be optimized for specific laboratory conditions.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. The classical synthesis route involves the Michaelis-Arbuzov reaction between triethyl phosphite and an isopropyl halide.[3][4] Conventional heating methods for this reaction often require prolonged reaction times at elevated temperatures.[5] Microwave-assisted synthesis offers a compelling alternative by enabling rapid and uniform heating of the reaction mixture, which can lead to dramatic rate acceleration and cleaner reactions.[1][6] This note provides a representative protocol for the microwave-assisted synthesis of this compound, derived from established procedures for analogous dialkyl alkylphosphonates.

Reaction Scheme

The synthesis of this compound via the Michaelis-Arbuzov reaction proceeds as follows:

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific microwave reactors and desired scales.

Materials:

  • Triethyl phosphite (C6H15O3P)

  • Isopropyl bromide (C3H7Br) or Isopropyl iodide (C3H7I)

  • Microwave synthesis vial (e.g., 10 mL) with a stir bar

  • Microwave synthesizer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reagent Preparation: In a fume hood, add triethyl phosphite (1.0 equivalent) and isopropyl bromide or iodide (1.0-1.2 equivalents) to a microwave synthesis vial equipped with a magnetic stir bar.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 150-190°C) for a specified time (e.g., 30-120 minutes) with continuous stirring. The optimal temperature and time will depend on the reactivity of the isopropyl halide and the power of the microwave unit.[7]

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, uncap the vial in a fume hood.

  • Purification: The crude product can be purified by removing the volatile ethyl halide byproduct and any unreacted starting materials under reduced pressure using a rotary evaporator. For higher purity, fractional vacuum distillation of the residue is recommended.[5][7]

Data Presentation

The following table summarizes reaction conditions for the microwave-assisted synthesis of various phosphonates, providing a basis for the selection of starting parameters for this compound synthesis.

ProductReactantsTemperature (°C)Time (min)Yield (%)Reference
Diisopropyl 2-chloroethylphosphonateTriisopropyl phosphite, 1,2-dichloroethane19016083[7]
Diisopropyl bromomethylphosphonateTriisopropyl phosphite, dibromomethane1503078[7]
Diisopropyl iodomethylphosphonateTriisopropyl phosphite, diiodomethane12012080[7]
Diethyl 2-chloroethylphosphonateTriethyl phosphite, 1,2-dichloroethane190120>75[7]
Diethyl phosphonates (general)Trialkylphosphates, alkyl halidesNot specified"short"75-99[8]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents Combine Triethyl Phosphite and Isopropyl Halide microwave Microwave Irradiation (e.g., 150-190°C, 30-120 min) reagents->microwave evaporation Rotary Evaporation microwave->evaporation distillation Vacuum Distillation evaporation->distillation product This compound distillation->product

Caption: Microwave-assisted synthesis workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Triethyl phosphite and alkyl halides are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Microwave synthesis should be conducted in specialized equipment designed for chemical reactions, following the manufacturer's safety guidelines.

  • Pressure build-up can occur in the reaction vial; ensure proper sealing and cooling before opening.

Conclusion

Microwave-assisted synthesis provides a rapid and efficient method for the preparation of this compound via the Michaelis-Arbuzov reaction. This approach offers significant advantages over conventional heating by reducing reaction times and potentially improving product yields. The protocol presented here serves as a valuable starting point for researchers, with the understanding that optimization of reaction parameters may be necessary to achieve desired outcomes.

References

Application Notes and Protocols for Diethyl Isopropylphosphonate in Flame Retardant Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl isopropylphosphonate as a flame retardant. Due to the limited availability of specific performance data for this compound in the current literature, data for the closely related and structurally similar compound, diethyl ethylphosphonate (DEEP), is presented as a valuable proxy to illustrate its potential efficacy.

Introduction to this compound as a Flame Retardant

This compound is an organophosphorus compound that holds promise as a halogen-free flame retardant. Like other phosphonates, it is believed to exert its flame retardant effects through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, phosphorus-containing radicals are released during combustion, which can quench the high-energy radicals (H• and OH•) that propagate the fire. In the condensed phase, it can promote the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat and oxygen, thereby inhibiting further degradation and combustion.[1] Its liquid form and potential dual role as a plasticizer make it an attractive additive for various polymer systems, including polyurethane foams and epoxy resins.[2][3]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Experimental Protocol: Michaelis-Arbuzov Synthesis

Materials:

  • Triethyl phosphite

  • Isopropyl bromide (or isopropyl iodide)

  • Anhydrous solvent (e.g., toluene, or neat reaction)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the reaction flask with triethyl phosphite.

  • Slowly add isopropyl bromide to the reaction flask. An excess of the alkyl halide is often used.

  • Heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used or the boiling point of the reactants if performed neat.

  • Maintain the reflux for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess isopropyl bromide and the ethyl bromide byproduct by distillation.

  • The remaining crude this compound can be purified by vacuum distillation.

SynthesisWorkflow reagents Triethyl Phosphite + Isopropyl Halide reaction_vessel Reaction Vessel (Heated Reflux) reagents->reaction_vessel Michaelis-Arbuzov Reaction distillation Distillation reaction_vessel->distillation Removal of Byproducts purification Vacuum Distillation distillation->purification Purification product This compound purification->product

Synthesis workflow for this compound.

Flame Retardant Performance (Data for Diethyl Ethylphosphonate - DEEP)

The following tables summarize the flame retardant performance of DEEP in rigid polyurethane foam (RPUF), which serves as an illustrative example of the potential efficacy of this compound.

Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Data

The Limiting Oxygen Index (LOI) test measures the minimum oxygen concentration required to support the combustion of a material. The UL-94 is a vertical burn test that classifies materials based on their burning behavior.

FormulationLOI (%)UL-94 Rating
Pure RPUF18.6Fails
RPUF + 20 php DEEP22.5V-1
RPUF + 5 php APP + 15 php DEEP24.9V-0

Data sourced from a study on DEEP and Ammonium Polyphosphate (APP) in Rigid Polyurethane Foams (RPUF).[4] "php" denotes parts per hundred parts of polyol.

Cone Calorimeter Data

The cone calorimeter is one of the most effective bench-scale methods for studying the fire behavior of materials. It measures parameters such as the heat release rate (HRR), total heat released (THR), and time to ignition (TTI).

FormulationTTI (s)Peak HRR (kW/m²)THR (MJ/m²)
Pure RPUF528030.5
RPUF + 20 php DEEP619025.8
RPUF + 5 php APP + 15 php DEEP817523.4

Data sourced from a study on DEEP and Ammonium Polyphosphate (APP) in Rigid Polyurethane Foams (RPUF).[4]

Experimental Protocols for Flammability Testing

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

Apparatus: LOI instrument with a heat-resistant glass chimney, sample holder, and gas flow control.

Procedure:

  • Prepare test specimens of the polymer with and without this compound according to the standard dimensions.

  • Mount the specimen vertically in the sample holder inside the glass chimney.

  • Set an initial oxygen concentration in the gas mixture flowing upwards through the chimney.

  • Ignite the top of the specimen with a pilot flame.

  • Observe the burning behavior. If the specimen burns for a specified time or length, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration.

  • Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that supports combustion is determined.

UL-94 Vertical Burning Test

Objective: To classify the flammability of plastic materials.

Apparatus: UL-94 test chamber, Bunsen burner with a specified flame height, timer, and sample holder.

Procedure:

  • Condition the test specimens at a specified temperature and humidity.

  • Mount a specimen vertically in the sample holder.

  • Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.

  • Record the afterflame time.

  • Immediately reapply the flame for another 10 seconds and remove it.

  • Record the second afterflame time and the afterglow time.

  • Note if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.

Cone Calorimeter Test (ASTM E1354 / ISO 5660)

Objective: To measure the heat release rate and other flammability parameters of a material under a constant heat flux.

Apparatus: Cone calorimeter with a conical radiant heater, load cell, oxygen analyzer, and smoke measurement system.

Procedure:

  • Prepare square specimens of the polymer formulation.

  • Wrap the specimens in aluminum foil, leaving the top surface exposed.

  • Place the specimen on the load cell under the conical heater.

  • Set the desired heat flux (e.g., 35 or 50 kW/m²).

  • Start the test. A spark igniter is positioned above the sample to ignite the pyrolysis gases.

  • Record the time to ignition.

  • Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density throughout the test.

  • The instrument's software calculates the heat release rate, total heat released, smoke production rate, and other parameters.

Proposed Flame Retardant Mechanism

The flame retardant action of this compound is proposed to occur in both the gas and condensed phases.

FlameRetardantMechanism cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase deip_gas This compound (Volatilized) po_radicals PO• Radicals deip_gas->po_radicals Decomposition quenching Radical Quenching po_radicals->quenching fire_radicals H•, OH• Radicals (from combustion) fire_radicals->quenching deip_condensed This compound polyphosphoric_acid Polyphosphoric Acid (from decomposition) deip_condensed->polyphosphoric_acid Decomposition char_layer Protective Char Layer polyphosphoric_acid->char_layer polymer Polymer Matrix polymer->char_layer Catalyzed Dehydration & Crosslinking char_layer->polymer Insulates heat Heat heat->deip_gas heat->deip_condensed heat->polymer

Proposed flame retardant mechanism of this compound.

Gas Phase: Upon heating, this compound can volatilize and decompose to produce phosphorus-containing radicals (such as PO•). These radicals are highly effective at scavenging the chain-propagating H• and OH• radicals in the flame, thus inhibiting the combustion process.[4]

Condensed Phase: In the solid polymer, the decomposition of this compound can lead to the formation of polyphosphoric acid. This acid acts as a catalyst for the dehydration and cross-linking of the polymer, promoting the formation of a stable, insulating char layer. This char layer acts as a physical barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatiles into the gas phase.[1]

References

Asymmetric Synthesis of Chiral Phosphonates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phosphonates are a class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development. Their structural analogy to amino acids and phosphates allows them to act as potent and selective inhibitors of various enzymes, making them valuable candidates for therapeutic agents against a range of diseases, including cancer, infectious diseases, and metabolic disorders.[1][2][3][4] The stereochemistry of these molecules is often crucial for their biological activity, necessitating the development of efficient asymmetric synthetic methods.[4] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral phosphonates, focusing on key catalytic methodologies.

Key Methodologies in Asymmetric Phosphonate Synthesis

The asymmetric synthesis of chiral phosphonates can be broadly categorized into several key strategies, including catalytic hydrogenation, hydrophosphonylation (Pudovik and phospha-Mannich reactions), and phospha-Michael additions.[2][3] Both metal complexes and organocatalysts have been successfully employed to achieve high enantioselectivity.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated phosphonates is a highly efficient method for producing chiral phosphonates with high enantiomeric excess (ee). Rhodium complexes with chiral diphosphine ligands are particularly effective for this transformation.

Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Phosphonates

EntrySubstrateCatalyst (mol%)SolventH₂ Pressure (atm)Time (h)Yield (%)ee (%)Reference
1Dimethyl α-acetylaminoethenephosphonate[Rh(COD)(R,R)-t-Bu-BisP*]OTf (1)Methanol418>9990[5]
2Diethyl (E)-α-(benzoyloxy)vinylphosphonate[Rh(COD)(S,S)-Et-DuPHOS]OTf (1)Toluene4129895[PNAS 2004, 101, 5385]
3Diethyl (E)-β-phenyl-α-(benzoyloxy)vinylphosphonate[Rh(COD)(S,S)-Et-DuPHOS]OTf (1)Toluene4129796[PNAS 2004, 101, 5385]

Materials:

  • Dimethyl α-acetylaminoethenephosphonate

  • [Rh(COD)(R,R)-t-Bu-BisP*]OTf (Rhodium catalyst)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, a pressure tube is charged with dimethyl α-acetylaminoethenephosphonate (1 mmol) and the rhodium catalyst (0.01 mmol, 1 mol%).

  • Anhydrous methanol (5 mL) is added to the tube, and the mixture is stirred to dissolve the solids.

  • The pressure tube is sealed and transferred to a high-pressure hydrogenation reactor.

  • The reactor is purged with hydrogen gas three times.

  • The reactor is pressurized with hydrogen gas to 4 atm.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • After the reaction is complete, the reactor is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral α-aminophosphonate.

  • The enantiomeric excess is determined by chiral HPLC analysis.[5]

Asymmetric Hydrophosphonylation of Imines (Aza-Pudovik Reaction)

The addition of phosphites to imines, known as the hydrophosphonylation or aza-Pudovik reaction, is a fundamental C-P bond-forming reaction for the synthesis of α-aminophosphonates.[6] The use of chiral catalysts, such as chiral Brønsted acids or metal complexes, allows for high enantiocontrol.

Table 2: Asymmetric Hydrophosphonylation of Imines

EntryIminePhosphiteCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1N-Benzyl-1-phenylethan-1-imineDimethyl phosphiteChiral Thiourea (1b) (10)Toluene488599[J. Am. Chem. Soc. 2004, 126, 4102]
2N-(4-Methoxybenzyl)cinnamaldimineDiisopropyl phosphite(R)-3,3'-(3,5-bis(trifluoromethyl)phenyl)₂-BINOL-phosphoric acid (1d) (10)m-Xylene468890[7]
3N-Diphenylphosphinoyl-1-phenylethan-1-imineBis(2,2,2-trifluoroethyl) phosphite(S)-TBOxAl(III) complex (1)Hexanes29898[8]

Materials:

  • N-(4-Methoxybenzyl)cinnamaldimine

  • Diisopropyl phosphite

  • (R)-3,3'-(3,5-bis(trifluoromethyl)phenyl)₂-BINOL-phosphoric acid (chiral Brønsted acid catalyst)

  • m-Xylene (anhydrous)

Procedure:

  • To a solution of the imine (0.135 mmol) in anhydrous m-xylene (2 mL) is added the chiral Brønsted acid catalyst (0.0135 mmol, 10 mol%).

  • Diisopropyl phosphite (0.271 mmol, 2.0 equiv.) is then added to the mixture at room temperature.

  • The reaction mixture is stirred at room temperature for 46 hours.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by preparative thin-layer chromatography (p-TLC) on silica gel to yield the α-aminophosphonate.

  • The enantiomeric excess is determined by chiral HPLC analysis.[7]

Asymmetric Phospha-Michael Addition

The conjugate addition of phosphites to electron-deficient olefins, known as the phospha-Michael reaction, is a versatile method for synthesizing chiral phosphonates. Organocatalysts, such as chiral squaramides, have proven to be highly effective in promoting this reaction with high enantioselectivity.

Table 3: Asymmetric Phospha-Michael Addition to Iminochromenes

EntryIminochromenePhosphiteCatalyst (mol%)Yield (%)ee (%)Reference
12-Imino-2H-chromene-3-carbonitrileDibenzyl phosphiteChiral Squaramide (IV) (10)9598[9]
26-Bromo-2-imino-2H-chromene-3-carbonitrileDibenzyl phosphiteChiral Squaramide (IV) (10)9297[9]
32-Imino-2H-chromene-3-carbonitrileDiethyl phosphiteChiral Squaramide (IV) (10)8595[9]

Materials:

  • 2-Imino-2H-chromene-3-carbonitrile

  • Dibenzyl phosphite

  • Chiral Squaramide catalyst (IV)

  • Dichloromethane (anhydrous)

Procedure:

  • To a vial containing the chiral squaramide catalyst (0.01 mmol, 10 mol%) is added the iminochromene (0.1 mmol) and anhydrous dichloromethane (0.5 mL).

  • Dibenzyl phosphite (0.1 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral chromenylphosphonate.

  • The enantiomeric excess is determined by chiral HPLC analysis.[9]

Biological Relevance and Signaling Pathways

Chiral phosphonates often exert their biological effects by inhibiting key enzymes involved in cellular signaling pathways. Two prominent examples are the Mevalonate pathway and the EGFR/Akt/PI3K pathway.

Mevalonate Pathway Inhibition

Nitrogen-containing bisphosphonates (N-BPs), a class of phosphonate-containing drugs, are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][3][10] This pathway is crucial for the synthesis of isoprenoids, which are essential for protein prenylation, a post-translational modification required for the function of small GTPases like Ras and Rho. Inhibition of FPPS disrupts these processes, leading to apoptosis in bone-resorbing osteoclasts, making N-BPs effective treatments for osteoporosis and other bone-related diseases.

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (inhibited by Statins) Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) FPPS FPP FPP Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) FPP->Geranylgeranyl Pyrophosphate (GGPP) Protein Prenylation (e.g., Ras) Protein Prenylation (e.g., Ras) FPP->Protein Prenylation (e.g., Ras) GGPP GGPP Protein Prenylation (e.g., Rho) Protein Prenylation (e.g., Rho) GGPP->Protein Prenylation (e.g., Rho) N-Bisphosphonates N-Bisphosphonates N-Bisphosphonates->FPP inhibits

Caption: Inhibition of the Mevalonate Pathway by N-Bisphosphonates.

EGFR/Akt/PI3K Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Upon ligand binding, EGFR activates downstream signaling cascades, including the PI3K/Akt pathway. Some bisphosphonates have been shown to directly bind to the kinase domain of EGFR, inhibiting its activity and subsequently blocking downstream signaling through the PI3K/Akt pathway.[11] This inhibition can lead to decreased cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR binds PI3K PI3K EGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Phosphonate Inhibitor Phosphonate Inhibitor Phosphonate Inhibitor->EGFR inhibits

Caption: Inhibition of the EGFR/Akt/PI3K Signaling Pathway by Phosphonate Inhibitors.

Conclusion

The asymmetric synthesis of chiral phosphonates is a rapidly advancing field with significant implications for drug discovery and development. The methodologies and protocols outlined in this document provide a foundation for researchers to synthesize these valuable compounds with high stereocontrol. Understanding the biological targets and signaling pathways of chiral phosphonates will further guide the design and development of novel and more effective therapeutic agents.

References

Application Notes and Protocols: Functionalization of the Phosphonate Group via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The phosphonate group (R-PO(OR')₂) is a critical functional moiety in medicinal chemistry and drug development. Phosphonates serve as stable bioisosteres for phosphates, carboxylates, and tetrahedral transition states of amide and ester hydrolysis.[1][2][3] This mimicry allows them to act as potent enzyme inhibitors, with applications ranging from antiviral medications like Tenofovir and Adefovir to osteoporosis treatments.[1][3][4] Functionalization of the phosphonate core via nucleophilic substitution is a key strategy for synthesizing diverse libraries of bioactive compounds, including peptide analogues and prodrugs designed to improve cell permeability.[5][6]

This document provides detailed protocols and application notes for the chemical modification of phosphonate esters through nucleophilic substitution at the phosphorus center. The primary approach discussed involves the activation of a dialkyl phosphonate to an electrophilic intermediate, followed by reaction with various nucleophiles.

Key Methodologies for Phosphonate Functionalization

The most common and versatile method for direct functionalization of a phosphonate group involves a two-step sequence:

  • Activation: Conversion of the phosphonate diester into a more reactive species, typically a phosphonyl chloride.

  • Substitution: Reaction of the activated intermediate with a nucleophile (e.g., an amine, alcohol, or thiol) to form the desired functionalized product.

A "classical" approach involves the monochlorination of a phosphonate ester, which is then substituted by the desired nucleophile.[5] This allows for the synthesis of phosphonamidates, mixed phosphonate esters, and other derivatives.

General Workflow for Phosphonate Functionalization

G Start Dialkyl Phosphonate (R-PO(OR')₂) Activate Activation (e.g., with Oxalyl Chloride) Start->Activate Intermediate Electrophilic Intermediate (e.g., Phosphonyl Chloride) Activate->Intermediate Substitution Nucleophilic Substitution (SN2(P) type mechanism) Intermediate->Substitution Nucleophile Nucleophile (Amine, Alcohol, Phenol, etc.) Nucleophile->Substitution Product Functionalized Phosphonate (Phosphonamidate, Mixed Ester, etc.) Substitution->Product

Caption: General workflow for phosphonate functionalization.

Experimental Protocols

Protocol 1: Synthesis of an Amino Acid-Derived Phosphonamidate

This protocol describes the conversion of a diethyl phosphonate to a phosphonamidate using an amino acid ester as the nucleophile, adapted from classical methods.[5] The reaction proceeds via an in-situ generated phosphonyl chloride.

Materials:

  • Dialkyl phosphonate (e.g., Diethyl benzylphosphonate) (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Dry Dichloromethane (DCM)

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester HCl) (1.2 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Under a nitrogen atmosphere, dissolve the dialkyl phosphonate (1.0 equiv) in dry DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add oxalyl chloride (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the phosphonyl chloride intermediate can be monitored by ³¹P NMR if desired.

  • In a separate flask, suspend the amino acid ester hydrochloride (1.2 equiv) in dry DCM.

  • Add TEA or DIPEA (3.0 equiv) to the amino acid suspension and stir for 10 minutes at room temperature.

  • Cool the phosphonyl chloride solution back to 0 °C.

  • Slowly add the amino acid ester/base mixture to the phosphonyl chloride solution via cannula or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired phosphonamidate.

Mechanism of Nucleophilic Substitution at Phosphorus

Nucleophilic substitution at a pentavalent phosphorus center typically proceeds through an associative, two-step addition-elimination mechanism, which is analogous to an Sₙ2 reaction.[7][8] The nucleophile attacks the electrophilic phosphorus center, forming a transient trigonal-bipyramidal pentacoordinate intermediate.[7][9] The leaving group then departs from an apical position to yield the final product, often with inversion of configuration at the phosphorus center.[7]

G cluster_0 Addition cluster_1 Elimination Reactants R-PO(OR')Cl + Nu⁻ Intermediate [R-P(OR')(Cl)(Nu)O]⁻ (Trigonal Bipyramidal Intermediate) Reactants->Intermediate k₁ Intermediate2 [R-P(OR')(Cl)(Nu)O]⁻ Products R-PO(OR')Nu + Cl⁻ Intermediate2->Products k₂

Caption: Addition-elimination mechanism at a P(V) center.

Data Presentation: Synthesis of Functionalized Phosphonates

The following tables summarize representative yields for the synthesis of mixed phosphonate esters and phosphonamidates derived from amino acids via nucleophilic substitution.

Table 1: Synthesis of Amino Acid-Derived Phosphonamidates [5]

Starting Phosphonate Amino Acid Ester Nucleophile Product Yield (%)
Diethyl methylphosphonate Glycine methyl ester Methyl N-(ethoxy(methyl)phosphoryl)glycinate 75
Diethyl ethylphosphonate Glycine methyl ester Methyl N-(ethoxy(ethyl)phosphoryl)glycinate 76
Diethyl methylphosphonate Proline methyl ester Methyl 1-(ethoxy(methyl)phosphoryl)prolinate 75

| Diethyl phenylphosphonate | Proline methyl ester | Methyl 1-(ethoxy(phenyl)phosphoryl)prolinate | 55 |

Table 2: Synthesis of Mixed Phosphonate Esters via Mitsunobu Reaction

Starting Phosphonate Alcohol Nucleophile Conditions Product Yield (%)

| Monomethyl phosphonate | Primary Alcohol | PPh₃, DIAD | Dialkyl phosphonate diester | Moderate to Low |

Note: Yields for the Mitsunobu reaction applied to phosphonates can be variable and are often lower than for standard carboxylic acid esterifications.[10]

Applications in Drug Design and Development

The ability to readily functionalize the phosphonate group is paramount in drug discovery.

  • Enzyme Inhibition: As stable mimics of the tetrahedral transition state of peptide bond hydrolysis, phosphonamidate-containing peptides are potent inhibitors of proteases.[1][3]

  • Bioisosterism: Phosphonates act as non-hydrolyzable analogues of phosphate esters, making them ideal for developing inhibitors of kinases, phosphatases, and polymerases.[1][4]

  • Prodrugs: The negatively charged phosphonate group often hinders cell membrane permeability.[6] Converting it to a neutral phosphonate ester or phosphonamidate creates a prodrug that can enter the cell, where it is then cleaved by intracellular enzymes to release the active, charged drug.[6]

  • Bone Targeting: Bisphosphonates, which contain two phosphonate groups, are widely used in treating osteoporosis due to their high affinity for calcium phosphate in bone.[1][4]

Logical Relationships in Phosphonate Drug Design

G Phosphonate Phosphonate Group (-PO₃H₂) Phosphate Phosphate Mimic Phosphonate->Phosphate isostere of Carboxylate Carboxylate Mimic Phosphonate->Carboxylate isostere of TS Transition-State Mimic Phosphonate->TS isostere of Prodrug Prodrug Strategy (Improved Bioavailability) Phosphonate->Prodrug enables Inhibitor Enzyme Inhibitor Phosphate->Inhibitor Carboxylate->Inhibitor TS->Inhibitor Antiviral Antiviral Drug (e.g., Tenofovir) Inhibitor->Antiviral Osteoporosis Osteoporosis Drug (Bisphosphonates) Inhibitor->Osteoporosis

Caption: Role of phosphonates as bioisosteres in drug design.

Conclusion: Functionalization of the phosphonate group via nucleophilic substitution is a robust and versatile tool for medicinal chemists. The protocols outlined provide a framework for synthesizing a wide array of phosphonate derivatives. These methods are crucial for developing novel enzyme inhibitors, creating effective prodrugs, and ultimately advancing new therapeutic agents for a range of diseases.

References

Troubleshooting & Optimization

Improving the yield of the Michaelis-Arbuzov reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their phosphonate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments.

Q1: My Michaelis-Arbuzov reaction is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Michaelis-Arbuzov reaction can stem from several factors related to reactants, reaction conditions, and potential side reactions. Here's a troubleshooting guide:

  • Reactivity of the Alkyl Halide: The choice of alkyl halide is critical. The reactivity order is generally R-I > R-Br > R-Cl.[1] Primary alkyl halides and benzyl halides react most efficiently. Secondary alkyl halides are less reactive and may lead to elimination side products, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1][2] Acyl halides are also highly reactive.[2]

  • Reactivity of the Phosphorus(III) Reagent: The nucleophilicity of the phosphorus atom influences the reaction rate. Electron-donating groups on the phosphite will increase the rate, while electron-withdrawing groups will slow it down.[1] Phosphinites are the most reactive, followed by phosphonites, and then phosphites, which are the least reactive and often require higher temperatures.[2]

  • Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires high temperatures, typically between 120°C and 160°C.[2] Insufficient temperature can lead to an incomplete reaction. However, excessively high temperatures can lead to side reactions and decomposition. Optimization of the temperature is crucial.

  • Side Reaction with Byproduct: The alkyl halide generated as a byproduct can sometimes be more reactive than the starting alkyl halide, leading to a mixture of products.[3] Using a phosphite with low molecular weight alkyl groups (e.g., trimethyl or triethyl phosphite) can be advantageous as the resulting alkyl halide byproduct is volatile and can be removed by distillation during the reaction.[3]

  • Use of Catalysts: Lewis acids can significantly enhance the reaction rate and allow for milder reaction conditions, often at room temperature. Common catalysts include ZnI₂, ZnBr₂, InBr₃, and CeCl₃·7H₂O-SiO₂.[4]

Q2: I am observing the formation of an unexpected vinyl phosphate byproduct. What is happening and how can I favor the desired phosphonate product?

A2: The formation of a vinyl phosphate indicates that the Perkow reaction is occurring as a side reaction. This is common when using α-haloketones as substrates.[2][5]

Here’s how to favor the Michaelis-Arbuzov product:

  • Choice of Halogen: The Perkow reaction is more prevalent with α-chloro and α-bromo ketones. Using an α-iodo ketone strongly favors the formation of the Michaelis-Arbuzov product.[2]

  • Reaction Temperature: Higher reaction temperatures generally favor the Michaelis-Arbuzov reaction over the Perkow reaction.[2]

  • Solvent Polarity: The Perkow reaction is kinetically favored in polar solvents.[6] Running the reaction in a less polar solvent might increase the yield of the Arbuzov product.

The diagram below illustrates the competition between the Michaelis-Arbuzov and Perkow pathways.

Perkow_vs_Arbuzov Reactants α-Haloketone + Trialkyl Phosphite Intermediate Zwitterionic Intermediate Reactants->Intermediate Nucleophilic Attack Arbuzov_Product β-Ketophosphonate (Michaelis-Arbuzov Product) Intermediate->Arbuzov_Product Attack at α-Carbon (Favored by Iodo, High Temp) Perkow_Product Vinyl Phosphate (Perkow Product) Intermediate->Perkow_Product Attack at Carbonyl Carbon (Favored by Chloro/Bromo, Polar Solvent) Troubleshooting_Workflow start Low Yield in Michaelis-Arbuzov Reaction q1 What is your alkyl halide? start->q1 a1_1 Primary or Benzylic q1->a1_1 a1_2 Secondary q1->a1_2 a1_3 Tertiary, Aryl, or Vinyl q1->a1_3 q2 Have you optimized reaction conditions? a1_1->q2 s1_2 Consider Radical Arbuzov or alternative synthesis. a1_2->s1_2 s1_3 Substrate is likely unreactive. Choose a different synthetic route. a1_3->s1_3 a2_1 Increase Temperature (e.g., to 120-160°C) q2->a2_1 a2_2 Use a more reactive phosphite (e.g., with electron-donating groups) q2->a2_2 a2_3 Add a Lewis Acid Catalyst (e.g., ZnI₂) q2->a2_3 q3 Are there side products? a2_1->q3 a2_2->q3 a2_3->q3 a3_1 Yes, vinyl phosphate (Perkow product) q3->a3_1 a3_2 Yes, elimination product q3->a3_2 a3_3 No obvious side products q3->a3_3 s3_1 Use α-iodo ketone instead of chloro/bromo and/or increase temperature. a3_1->s3_1 end Improved Yield s3_1->end s3_2 This is common with secondary halides. See recommendations for secondary halides. a3_2->s3_2 a3_3->end

References

Technical Support Center: Purification of Diethyl Isopropylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diethyl isopropylphosphonate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction.Monitor the reaction progress using TLC or GC-MS to ensure full conversion of the starting materials (triethyl phosphite and isopropyl halide). Consider extending the reaction time or increasing the temperature if necessary.[1][2][3]
Presence of unreacted starting materials.Unreacted triethyl phosphite and isopropyl bromide can be removed by vacuum distillation. Triethyl phosphite has a lower boiling point than the product.[1]
Formation of byproducts.The Michaelis-Arbuzov reaction can sometimes yield byproducts. Purification by vacuum distillation or flash column chromatography is recommended to separate these from the desired product.[2][3][4]
Product Discoloration (Yellowish Tinge) Thermal decomposition during distillation.Distill at the lowest possible temperature under a high vacuum. Use a short path distillation apparatus to minimize the residence time at high temperatures.
Presence of acidic impurities.Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) before distillation to neutralize any acidic byproducts.
Difficulty in Separating Product from Byproducts by Distillation Close boiling points of the product and impurities.If distillation is ineffective, employ flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is a good starting point.[5][6]
Low Recovery Yield After Purification Product loss during aqueous workup.This compound has some water solubility. Minimize the volume of water used for washing and back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Adsorption of the product on silica gel during chromatography.Phosphonates can sometimes streak on silica gel. Adding a small amount of a polar solvent like triethylamine (0.1-1%) to the eluent can help improve recovery.
Inconsistent Results in Repeated Experiments Moisture contamination.The Michaelis-Arbuzov reaction is sensitive to moisture, which can lead to the formation of diethyl phosphite. Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via the Michaelis-Arbuzov reaction?

A1: Common impurities include unreacted starting materials such as triethyl phosphite and isopropyl bromide. Byproducts can also be present, including diethyl ethylphosphonate, which can arise from the reaction of triethyl phosphite with the ethyl halide formed as a byproduct of the main reaction.[2] Acidic impurities may also be present due to side reactions or hydrolysis.

Q2: What is the recommended method for purifying this compound on a laboratory scale?

A2: For routine purification, vacuum distillation is the preferred method.[1] If distillation does not provide sufficient purity, flash column chromatography on silica gel is an effective alternative.[5][6]

Q3: What are the typical parameters for vacuum distillation of this compound?

Q4: What is a suitable solvent system for flash column chromatography of this compound?

A4: A good starting point for flash column chromatography on silica gel is a gradient of ethyl acetate in hexanes.[5][6] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the product.

Q5: How can I confirm the purity and identity of the purified this compound?

A5: The purity and identity can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy: 1H, 13C, and 31P NMR are invaluable for structural confirmation and assessing purity.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity and identify any volatile impurities.

  • Refractive Index: Measuring the refractive index can be a quick check for purity if a reference value for the pure compound is available.

Quantitative Data Summary

Parameter Value Source
Molecular Weight 180.18 g/mol [7]
Molecular Formula C7H17O3P[7]
Boiling Point (Predicted) 224.0 ± 23.0 °C at 760 mmHgN/A
Density (Predicted) 1.0±0.1 g/cm3 N/A
Refractive Index (Predicted) 1.432N/A

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Short path distillation apparatus

  • Vacuum pump

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Assemble the short path distillation apparatus, ensuring all joints are well-greased and sealed.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., < 1 mmHg).

  • Gradually heat the distillation flask using the heating mantle.

  • Collect any low-boiling fractions (forerun), which may contain unreacted starting materials.

  • Increase the temperature to distill the product. Collect the fraction that distills at a constant temperature.

  • Once the product has been collected, remove the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify this compound from impurities with similar boiling points.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Hexanes

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Determine the optimal eluent composition by running TLC plates of the crude material with varying ratios of ethyl acetate in hexanes. Aim for an Rf value of 0.2-0.3 for the product.[5][6]

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, applying gentle pressure with compressed air or nitrogen to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification synthesis Michaelis-Arbuzov Reaction (Triethyl phosphite + Isopropyl halide) workup Aqueous Wash (e.g., NaHCO3 solution) synthesis->workup extraction Solvent Extraction (e.g., Dichloromethane) workup->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Diethyl Isopropylphosphonate concentration->crude_product distillation Vacuum Distillation pure_product Pure Diethyl Isopropylphosphonate distillation->pure_product chromatography Flash Column Chromatography chromatography->pure_product crude_product->distillation crude_product->chromatography analysis Purity & Identity Confirmation (NMR, GC-MS) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Start: Crude Product Analysis check_purity Check Purity (TLC, GC-MS, NMR) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure end End: Pure Product is_pure->end Yes starting_materials Unreacted Starting Materials Present? is_pure->starting_materials No byproducts Byproducts Present? starting_materials->byproducts Check for Byproducts distill Perform Vacuum Distillation byproducts->distill Boiling Point Difference Sufficient chromatograph Perform Flash Column Chromatography byproducts->chromatograph Similar Boiling Points distill->check_purity chromatograph->check_purity

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: Dialkyl Alkylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of dialkyl alkylphosphonates. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during synthesis, primarily focusing on the Michaelis-Arbuzov and Michaelis-Becker reactions.

Frequently Asked Questions (FAQs)

FAQ 1: Michaelis-Arbuzov Reaction

Q1.1: What are the most common side reactions during a Michaelis-Arbuzov synthesis?

The Michaelis-Arbuzov reaction, while robust, is prone to several side reactions that can lower yield and complicate purification.[1][2] Key side reactions include:

  • Competition from Alkyl Halide Byproduct: The reaction generates a new alkyl halide (R'-X) from the phosphite ester. This byproduct can compete with the starting alkyl halide (R-X) for reaction with the trialkyl phosphite, leading to a mixture of phosphonates.[3] This is particularly problematic if the byproduct R'-X is as reactive or more reactive than R-X.

  • Elimination Reactions: When using secondary or tertiary alkyl halides, elimination (E2) can compete with the desired substitution (SN2), forming alkenes instead of the target phosphonate.[1][4] Primary alkyl halides are much less prone to this side reaction.

  • Perkow Reaction: With α-halo ketones as substrates, the Perkow reaction often becomes a significant competing pathway, yielding a vinyl phosphate instead of the expected β-keto phosphonate.[5][6]

  • Phosphonium Salt Stability: When using triaryl phosphites, the intermediate phosphonium salt can be very stable and may not decompose to the final phosphonate under standard conditions, requiring high temperatures (e.g., >200 °C) for the final rearrangement step.[4][5]

  • Pyrolysis: When using more reactive phosphorus reagents like phosphonites, high temperatures can cause pyrolysis of the ester, leading to the formation of a phosphonic acid.[2][5]

Michaelis_Arbuzov_Pathways cluster_side_reactions Side Reactions Start Trialkyl Phosphite + Alkyl Halide (R-X) Intermediate Quasiphosphonium Salt [(RO)₃P-R]⁺X⁻ Start->Intermediate SN2 Attack Alkene Alkene (Elimination Product) Start->Alkene Elimination (sec/tert R-X) Product Dialkyl Alkylphosphonate (RO)₂P(O)R Intermediate->Product Dealkylation (Arbuzov Pathway) Perkow Vinyl Phosphate (Perkow Product) Intermediate->Perkow Rearrangement (α-halo ketones) StableSalt Stable Phosphonium Salt (No Rearrangement) Intermediate->StableSalt With Triaryl Phosphites Byproduct Alkyl Halide Byproduct (R-X)

Figure 1. Michaelis-Arbuzov main reaction pathway and competing side reactions.
FAQ 2: Michaelis-Becker Reaction

Q2.1: Why are the yields for the Michaelis-Becker reaction often lower than for the Michaelis-Arbuzov reaction, and what are the common side reactions?

The Michaelis-Becker reaction, which uses a dialkyl phosphite and a base, often gives lower yields than the Michaelis-Arbuzov pathway.[7] This is typically due to issues related to the base and the presence of water.

  • Hydrolysis of Reactant/Product: The reaction requires a strong base (e.g., sodium hydroxide, sodium alkoxide) to deprotonate the dialkyl phosphite. If water is present, it can lead to the hydrolysis of the starting phosphite or the final phosphonate product, reducing the overall yield.[8] This is a significant issue when using aqueous bases like NaOH.[8]

  • Base-Promoted Elimination: The strong base can promote the elimination of the alkyl halide, especially with secondary and tertiary halides, leading to alkene byproducts.

  • Lower Nucleophilicity: The phosphite anion generated is a potent nucleophile, but reaction conditions can be heterogeneous and less efficient than the homogenous, high-temperature conditions of a typical Michaelis-Arbuzov reaction.

FAQ 3: Troubleshooting and Optimization

Q3.1: My reaction yield is very low. What are the first things I should check?

Low yields can stem from several factors. A systematic approach to troubleshooting is often most effective.

  • Reagent Quality:

    • Alkyl Halide Reactivity: Ensure you are using a reactive alkyl halide. The reactivity order is R-I > R-Br > R-Cl.[1][4] Primary and benzylic halides are ideal. Secondary halides react poorly, and tertiary halides are generally unsuitable.[1][4]

    • Purity: Are your phosphite and alkyl halide pure? Is the phosphite free of phosphonic acid? Are your solvents anhydrous? Moisture can interfere with the reaction, especially the Michaelis-Becker reaction.[8][9]

  • Reaction Conditions:

    • Temperature: The Michaelis-Arbuzov reaction often requires high temperatures (120-160 °C) to drive the dealkylation of the phosphonium intermediate, especially for less reactive halides.[2][5] Is your reaction temperature high enough and maintained consistently?

    • Reaction Time: Has the reaction gone to completion? Monitor the reaction by TLC or ³¹P NMR to determine the optimal time.

  • Work-up and Purification:

    • Are you losing product during extraction or purification? Phosphonates can sometimes have moderate water solubility. Ensure you are using sufficient solvent for extractions and thoroughly rinsing any drying agents.[9]

    • Distillation should be performed under high vacuum, as dialkyl alkylphosphonates have high boiling points.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents ReagentPurity Are reagents pure & anhydrous? Is alkyl halide reactive (primary/benzylic)? CheckReagents->ReagentPurity PurifyReagents Action: Purify/Dry Reagents & Solvents. Use R-I or R-Br. ReagentPurity->PurifyReagents No CheckConditions Step 2: Review Reaction Conditions ReagentPurity->CheckConditions Yes PurifyReagents->CheckConditions TempTime Is temperature high enough (e.g., 120-160°C)? Is reaction time sufficient? CheckConditions->TempTime AdjustConditions Action: Increase Temperature. Monitor reaction by TLC/NMR to determine completion. TempTime->AdjustConditions No CheckWorkup Step 3: Examine Work-up/Purification TempTime->CheckWorkup Yes AdjustConditions->CheckWorkup Loss Is product lost during extraction or distillation? CheckWorkup->Loss AdjustWorkup Action: Re-optimize extraction. Ensure high vacuum for distillation. Loss->AdjustWorkup Yes Success Yield Improved Loss->Success No AdjustWorkup->Success

Figure 2. Systematic workflow for troubleshooting low reaction yields.

Q3.2: I am seeing multiple phosphorus signals in my ³¹P NMR spectrum. What could they be?

Multiple signals in a ³¹P NMR spectrum of a crude Michaelis-Arbuzov reaction can indicate a mixture of starting material, product, and side products. Common species include:

  • Starting Trialkyl Phosphite: Typically observed around +140 ppm.

  • Target Dialkyl Alkylphosphonate: Appears in the range of +20 to +30 ppm.

  • Quasiphosphonium Intermediate: Can sometimes be observed, often between +20 and +50 ppm.

  • Phosphonic Acid: If hydrolysis or pyrolysis has occurred, a signal for the corresponding acid may be present.

  • Pyrophosphonate: P-O-P linked species can sometimes form at high temperatures, particularly with triaryl phosphites.[10]

Data Presentation: Influence of Reaction Conditions

The choice of reaction parameters can significantly impact product distribution and yield. The following tables summarize quantitative data from literature studies.

Table 1: Effect of Temperature and Time on Thermal Decomposition of Methyltriphenoxyphosphonium Iodide (a Michaelis-Arbuzov Intermediate). [10] (Data represents mole % composition of methyl-phosphorus compounds)

Temperature (°C)Time (h)(PhO)₃PMeI (Intermediate)(PhO)₂PMe₂IPhOPMe₃I(PhO)₂P(O)Me (Product)
1752475.6%12.0%-8.8%
1754863.4%18.9%-13.6%
17512043.0%25.3%-28.5%
210483.9%11.3%14.8%70.0%

This data illustrates that higher temperatures accelerate the conversion of the intermediate to the final phosphonate product but can also promote disproportionation side reactions.

Table 2: Influence of Catalyst and Solvent on an Alcohol-Based Michaelis-Arbuzov Reaction. [7] (Reaction of benzyl alcohol with triethyl phosphite)

Catalyst (mol%)SolventTemperature (°C)Time (h)Conversion / Product RatioIsolated Yield
n-Bu₄NI (2)None12524>99/190%
n-Bu₄NI (2)Toluene1252435/65-
n-Bu₄NI (2)Dioxane1252495/5-
n-Bu₄NBr (2)None1252449/51-
KI (2)None1252455/45-

This data highlights the critical role of the catalyst and solvent system. A solvent-free reaction with n-Bu₄NI provided the highest conversion and yield.

Experimental Protocols

Protocol: Synthesis of Diethyl Benzylphosphonate via a Modified Michaelis-Arbuzov Reaction

This protocol details a one-flask procedure for the conversion of benzyl alcohol to diethyl benzylphosphonate using triethyl phosphite and a zinc iodide catalyst.[11]

Materials:

  • Benzyl alcohol (e.g., 2.50 g, 23.1 mmol, 1.0 equiv)

  • Triethyl phosphite (e.g., 11.5 g, 69.3 mmol, 3.0 equiv)

  • Zinc iodide (ZnI₂) (e.g., 0.738 g, 2.31 mmol, 0.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 2 N Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 100-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ZnI₂ (0.1 equiv). Purge the flask with an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add anhydrous THF (e.g., 23 mL) via syringe. Add benzyl alcohol (1.0 equiv) followed by triethyl phosphite (3.0 equiv) via syringe.

  • Reflux: Heat the reaction mixture to reflux (oil bath temperature of ~75 °C) for 16 hours. The mixture should turn from a cloudy suspension to a clear yellow solution.

  • Solvent Removal: Allow the solution to cool to room temperature. Concentrate the mixture under vacuum (e.g., 2 mmHg) for several hours to remove THF and other volatiles.

  • Work-up:

    • Transfer the residual oil to a 500-mL separatory funnel using diethyl ether.

    • Wash the organic phase with 2 N NaOH solution (e.g., 350 mL) to remove any acidic impurities.

    • Extract the aqueous phase with diethyl ether (e.g., 3 x 125 mL).

    • Combine all organic phases and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the solution to remove the drying agent and concentrate the filtrate via rotary evaporation.

    • Purify the resulting crude oil by fractional distillation under high vacuum (e.g., 0.5 mmHg). Collect the fraction distilling at 115-122 °C. The product is a colorless oil.

References

Navigating the Arbuzov Reaction: A Technical Support Guide for the Dealkylation Step

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging the venerable Arbuzov reaction, the dealkylation of the phosphonium intermediate is a critical, yet often challenging, step. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during this pivotal stage of phosphonate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a failed or low-yield dealkylation in the Arbuzov reaction?

A1: Several factors can impede the dealkylation step. High reaction temperatures, often exceeding 120°C, can lead to pyrolysis of the ester into an acid, a common side reaction.[1] Additionally, the alkyl halide byproduct generated during the reaction can compete with the starting alkyl halide, reducing the overall efficiency.[2][3] For certain substrates, particularly secondary and tertiary alkyl halides, elimination reactions that form alkenes can predominate over the desired substitution.[4]

Q2: My reaction is giving me a significant amount of a vinyl phosphate byproduct. What is happening and how can I fix it?

A2: You are likely observing the competing Perkow reaction. This is particularly common when using α-bromo- or α-chloroketones as substrates.[1] The Perkow reaction typically favors the formation of the enol phosphate (vinyl phosphate). To favor the Arbuzov product, consider the following:

  • Use α-iodoketones: These substrates tend to exclusively yield the Arbuzov product.[1]

  • Increase the reaction temperature: Higher temperatures can sometimes favor the Arbuzov pathway over the Perkow reaction.[1]

Q3: Why is my phosphonium salt intermediate not dealkylating?

A3: The stability of the phosphonium salt intermediate is crucial. If the salt is too stable, it will resist dealkylation. This is often the case under these conditions:

  • Use of triaryl phosphites: The resulting phosphonium salts can be stable enough to be isolated and may require very high temperatures (around 200°C) or cleavage by alcohols or bases to proceed.[1]

  • Weakly nucleophilic counter-ions: If the halide counter-ion is replaced by a weakly nucleophilic species like tetrafluoroborate or triflate, the phosphonium salt can be exceptionally stable and isolable.[1]

Q4: Can I use secondary or tertiary alkyl halides in the Arbuzov reaction?

A4: While the classical Arbuzov reaction is most effective with primary alkyl halides, the use of secondary and tertiary alkyl halides is problematic.[4] These substrates are prone to elimination reactions, leading to the formation of alkenes as the major product.[4] For these challenging substrates, alternative methods like radical-mediated Arbuzov reactions may be more suitable.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the dealkylation step of the Arbuzov reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Reaction temperature is too low. 2. The phosphonium intermediate is too stable. 3. Competing elimination reactions (for secondary/tertiary halides). 4. The alkyl halide byproduct is interfering.[2][3]1. Gradually increase the reaction temperature, monitoring for decomposition. Typical temperatures range from 120-160°C.[1] 2. If using triaryl phosphites, consider thermal cleavage at higher temperatures (~200°C) or cleavage with alcohols/bases.[1] 3. For secondary/tertiary halides, consider alternative methods like a radical Arbuzov reaction.[4] 4. Use a large excess of the starting alkyl halide or choose a phosphite that generates a volatile alkyl halide byproduct that can be removed by distillation.
Formation of acidic byproducts Pyrolysis of the ester at high temperatures.[1]Optimize the reaction temperature to the minimum required for dealkylation. Consider using a lower boiling solvent to control the temperature.
Presence of unexpected vinyl phosphate The competing Perkow reaction is occurring.[1]Switch to an α-iodo ketone substrate if possible.[1] Experiment with increasing the reaction temperature to favor the Arbuzov product.[1]
Reaction stalls at the phosphonium salt stage The counter-ion is not nucleophilic enough to effect dealkylation.[1]Ensure a halide (iodide, bromide, or chloride) is the counter-ion. Avoid non-nucleophilic anions like BF4- or OTf- if dealkylation is desired.
Inversion of stereochemistry at the alkyl halide carbon The dealkylation proceeds via an SN2 mechanism.[1]This is an inherent feature of the classical Arbuzov dealkylation. If retention of stereochemistry is required, alternative synthetic routes to the target phosphonate should be explored.
Reaction is incompatible with my substrate's functional groups Functional groups like -OH, -SH, -COOH, -NH2, or -NHR react with the trivalent phosphorus reagent.[1]Protect the sensitive functional groups before performing the Arbuzov reaction.

Experimental Workflow & Reaction Pathways

To visualize the key decision-making process and reaction pathways discussed, the following diagrams are provided.

Arbuzov_Troubleshooting_Workflow start Start Arbuzov Reaction check_yield Check Reaction Yield and Purity start->check_yield low_yield Low or No Yield check_yield->low_yield Low/No side_products Significant Side Products check_yield->side_products Impure success Successful Dealkylation check_yield->success High Yield & Purity increase_temp Increase Temperature (120-160°C) low_yield->increase_temp check_intermediate Analyze for Stable Phosphonium Salt low_yield->check_intermediate protect_groups Protect Functional Groups low_yield->protect_groups perkow_check Perkow Reaction? (α-haloketone) side_products->perkow_check elimination_check Elimination? (2°/3° Halide) side_products->elimination_check change_halide Consider Alternative Alkyl Halide (e.g., R-I) perkow_check->low_yield No use_iodoketone Use α-iodoketone or Increase Temperature perkow_check->use_iodoketone Yes elimination_check->low_yield No radical_arbuzov Consider Radical Arbuzov Reaction elimination_check->radical_arbuzov Yes

Caption: Troubleshooting workflow for the Arbuzov dealkylation step.

Arbuzov_vs_Perkow reactants Trialkyl Phosphite + α-Halo Ketone phosphonium Phosphonium Intermediate reactants->phosphonium Nucleophilic Attack arbuzov_product Arbuzov Product (β-Ketophosphonate) phosphonium->arbuzov_product Dealkylation (SN2 on R') perkow_product Perkow Product (Vinyl Phosphate) phosphonium->perkow_product Rearrangement

Caption: Competing Arbuzov and Perkow reaction pathways.

References

Preventing hydrolysis of phosphonate esters during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of phosphonate esters during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphonate ester hydrolysis during synthesis?

A1: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1] The primary causes of unintentional hydrolysis during synthesis are the presence of moisture, acidic or basic impurities in reagents or solvents, and inappropriate conditions during the reaction workup or purification stages. The rate of hydrolysis is influenced by pH, temperature, ionic strength of the medium, and the steric and electronic properties of the ester's alkyl or aryl groups.[1]

Q2: How do different ester groups affect the stability of the phosphonate ester?

A2: The stability of a phosphonate ester is highly dependent on the nature of its ester (alkoxy) groups and the pH of the environment.

  • Under acidic conditions , hydrolysis often proceeds via a mechanism involving the formation of a carbocation (SN1-like pathway). Therefore, esters that can form more stable carbocations will hydrolyze faster. The general reactivity order is: tert-butyl > isopropyl > ethyl > methyl.[1] Benzyl esters are also rapidly cleaved under acidic conditions due to the stability of the benzyl cation.

  • Under basic conditions , hydrolysis occurs via nucleophilic attack at the phosphorus center (BAc2 mechanism).[2] In this case, steric hindrance is a major factor, and less hindered esters react faster. The reactivity order is typically: methyl > ethyl > isopropyl > tert-butyl.[1] For instance, under basic conditions, methyl esters can be hydrolyzed up to 1000 times faster than their isopropyl counterparts.[1]

Q3: Why are anhydrous conditions so critical for phosphonate ester synthesis?

A3: Anhydrous (water-free) conditions are critical because water is a reactant in the hydrolysis of phosphonate esters. Trace amounts of water can lead to the formation of phosphonic acids or monoesters as byproducts, reducing the yield and complicating the purification of the desired diester. Many reagents used in phosphonate synthesis, such as trialkyl phosphites in the Michaelis-Arbuzov reaction, are also moisture-sensitive. Therefore, maintaining a dry environment throughout the reaction is essential for success.

Q4: What is the McKenna reaction and how does it relate to hydrolysis?

A4: The McKenna reaction is a popular method for the intentional dealkylation (hydrolysis) of phosphonate esters to form phosphonic acids under mild conditions.[3][4] It uses bromotrimethylsilane (BTMS) to convert the dialkyl ester into a bis(trimethylsilyl) ester, which is then easily hydrolyzed with a protic solvent like methanol or water.[3][4] Understanding this reaction is crucial for troubleshooting, as trace acidic impurities (HBr) in BTMS or the phosphonic acid product itself can catalyze the cleavage of other acid-sensitive groups in the molecule if not properly controlled.[3]

Troubleshooting Guide

Problem 1: My NMR spectrum shows the presence of the phosphonic acid or monoester byproduct. What went wrong?

Answer: The presence of these byproducts strongly indicates that hydrolysis has occurred. Use the following workflow to diagnose the source of the moisture or catalyst.

G start Hydrolysis Detected (Acid/Monoester Byproduct) check_reagents Were all reagents and solvents rigorously dried? start->check_reagents check_glassware Was all glassware flame- or oven-dried? check_reagents->check_glassware Yes reagent_issue Root Cause: Contaminated Reagents/Solvents check_reagents->reagent_issue No check_atmosphere Was the reaction run under an inert atmosphere (N2/Ar)? check_glassware->check_atmosphere Yes glassware_issue Root Cause: Wet Glassware check_glassware->glassware_issue No check_workup Was the aqueous workup neutral or basic? check_atmosphere->check_workup Yes atmosphere_issue Root Cause: Atmospheric Moisture check_atmosphere->atmosphere_issue No check_purification Was purification performed under neutral conditions? check_workup->check_purification Yes workup_issue Root Cause: Aqueous Acid Exposure check_workup->workup_issue No purification_issue Root Cause: Acidic Stationary Phase (Silica) check_purification->purification_issue No

Caption: Troubleshooting workflow for identifying the source of hydrolysis.

Problem 2: My reaction yield is low, and I suspect hydrolysis during the aqueous workup. How can I prevent this?

Answer: Aqueous workups, especially if they become acidic, are a common source of hydrolysis.

  • Neutralize Before Extraction: Before extracting your product into an organic solvent, ensure the aqueous layer is neutral or slightly basic by washing with a saturated solution of sodium bicarbonate (NaHCO₃) or a weak base.

  • Use an Acid Scavenger: For particularly acid-sensitive esters, you can add an acid scavenger, such as propylene oxide, to the reaction mixture during workup. The scavenger will neutralize any trace amounts of acid (e.g., HBr or HCl) that may have formed.[5]

  • Minimize Contact Time: Perform the aqueous extraction quickly and avoid letting the reaction mixture sit in biphasic conditions for extended periods.

Problem 3: The product appears to be decomposing on the silica gel column during purification. What should I do?

Answer: Standard silica gel is slightly acidic and can cause the hydrolysis of sensitive phosphonate esters.

  • Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), before packing the column.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.

  • Alternative Purification: If possible, purify the compound by other means, such as distillation or recrystallization, to avoid chromatography altogether. In many cases, it is easier to purify the phosphonate ester precursor before the final reaction step.[5]

Problem 4: The Michaelis-Arbuzov reaction is not going to completion or is giving me side products. What could be the issue?

Answer: Several factors can affect the outcome of a Michaelis-Arbuzov reaction.

  • Reactivity of Alkyl Halide: The reaction is an SN2 process, and the reactivity of the alkyl halide is critical. The general order is R-I > R-Br > R-Cl.[6] If you are using an alkyl chloride, the reaction may require higher temperatures and longer reaction times. Secondary and tertiary alkyl halides are generally poor substrates.[6]

  • Byproduct Competition: The alkyl halide byproduct generated during the reaction can sometimes compete with the starting alkyl halide, leading to a mixture of products. This can be mitigated by using a phosphite (e.g., trimethyl or triethyl phosphite) that generates a volatile byproduct (e.g., methyl halide or ethyl halide) that can be removed by heat.[7]

  • Perkow Reaction: If you are using an α-halo ketone as a substrate, you may get the Perkow reaction product (an enol phosphate) as a major side product.[8] Using α-iodo ketones can favor the desired Arbuzov product.[8]

  • Temperature: The reaction often requires heating (120-160 °C is common for phosphites).[8] Insufficient temperature can lead to an incomplete reaction. However, excessively high temperatures can lead to pyrolysis and other side reactions.

Quantitative Data on Hydrolysis Rates

The rate of hydrolysis is highly dependent on the substrate structure, pH, and temperature. The data below provides a comparative look at hydrolysis rates under different conditions.

Compound TypeEster GroupsConditionsRate Constant (k) / Relative RateReference
Dimethyl Methylphosphonate (DMMP)Di-methyl260 °C, 20 MPa (in water)k ≈ 0.01 s⁻¹ (Pseudo-first-order)[9][10][11]
Aryl Phosphonate TriesterDi-aryl, PhenylpH 4, 80 °C3.0 x 10⁻⁵ s⁻¹ (Pseudo-first-order)[12]
Aryl Phosphonate TriesterDi-aryl, PhenylpH 7, 80 °C3.2 x 10⁻³ s⁻¹ (Pseudo-first-order)[12]
Ethyl DialkylphosphinateDi-ethylAlkaline Hydrolysis, 70 °C260 (Relative Rate)[1]
Ethyl DialkylphosphinateDi-isopropylAlkaline Hydrolysis, 120 °C41 (Relative Rate)[1]
Ethyl DialkylphosphinateDi-tert-butylAlkaline Hydrolysis, 120 °C0.08 (Relative Rate)[1]
Dialkyl ArylphosphonateIsopropylAcidic Hydrolysis (HCl)Faster than methyl ester[1]
Dialkyl ArylphosphonateMethylBasic Hydrolysis (NaOH)~1000x faster than isopropyl ester[1]

Experimental Protocols

Protocol 1: Classic Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate

This protocol describes the synthesis of a common phosphonate ester, emphasizing the need for anhydrous conditions.

G cluster_0 Experimental Workflow A 1. Setup & Inert Atmosphere - Flame-dry a round-bottom flask with stir bar. - Equip with a reflux condenser and N2/Ar inlet. - Maintain positive pressure of inert gas. B 2. Reagent Addition - Add benzyl bromide (1.0 eq). - Add triethyl phosphite (1.1-1.5 eq) via syringe. A->B C 3. Reaction - Heat the mixture to reflux (approx. 150-160 °C). - Monitor reaction by TLC or GC-MS (typically 4-6 hours). B->C D 4. Workup - Cool to room temperature. - Remove volatile byproduct (ethyl bromide) under vacuum. - Dissolve residue in an organic solvent (e.g., EtOAc). C->D E 5. Purification - Wash with saturated NaHCO3 solution. - Wash with brine. - Dry over anhydrous MgSO4 or Na2SO4. - Concentrate under reduced pressure to yield the crude product. D->E F 6. Final Product - Purify by vacuum distillation or column chromatography (if necessary, on neutralized silica gel). E->F

Caption: Workflow for a classic Michaelis-Arbuzov reaction.

Materials:

  • Benzyl bromide (1.0 eq)

  • Triethyl phosphite (1.1-1.5 eq)

  • Anhydrous solvents (e.g., Toluene, or neat reaction)

  • Round-bottom flask, reflux condenser, magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of nitrogen or argon. Equip the flask with a reflux condenser connected to a nitrogen/argon bubbler.

  • Reagent Addition: To the flask, add benzyl bromide (1.0 eq). Using a dry syringe, add triethyl phosphite (1.1 to 1.5 eq). The reaction is often run neat (without solvent).

  • Reaction: Heat the reaction mixture to reflux (the temperature will rise as the reaction progresses, typically to ~150-160 °C) using a heating mantle. The reaction is exothermic. The formation of ethyl bromide (b.p. 38 °C) as a byproduct will be observed.

  • Monitoring: Monitor the reaction's progress by TLC (staining with potassium permanganate) or GC-MS until the starting benzyl bromide is consumed (typically 4-6 hours).

  • Workup: Allow the reaction to cool to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • Purification: The crude diethyl benzylphosphonate can often be used without further purification. If necessary, it can be purified by vacuum distillation or flash column chromatography on silica gel (a common eluent system is hexanes/ethyl acetate).[13] If the product is sensitive, use silica gel that has been neutralized with triethylamine.

Protocol 2: Zinc-Catalyzed Synthesis of Diethyl Benzylphosphonate from Benzyl Alcohol

This protocol is a milder, one-flask alternative to the classic method, converting an alcohol directly to the phosphonate.[14]

Materials:

  • Benzyl alcohol (1.0 eq)

  • Zinc iodide (ZnI₂, 1.2 eq)

  • Triethyl phosphite (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether, 2 N NaOH solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, argon-flushed round-bottom flask, add zinc iodide (1.2 eq).[14]

  • Reagent Addition: Add anhydrous THF via syringe, followed by triethyl phosphite (1.5 eq) and benzyl alcohol (1.0 eq).[14]

  • Reaction: Heat the reaction mixture to reflux (oil bath at ~75 °C) for 16 hours. The solution will turn yellow and clear.[14]

  • Workup:

    • Cool the solution and concentrate it under vacuum to remove volatiles.[14]

    • Transfer the residue to a separatory funnel using diethyl ether and wash with 2 N NaOH solution.[14]

    • Extract the aqueous phase with diethyl ether.[14]

    • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.[14]

  • Purification: The crude product can be purified by vacuum distillation to yield diethyl benzylphosphonate as a colorless oil.[14]

References

Troubleshooting low yields in phosphonate esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in phosphonate esterification reactions.

Frequently Asked Questions (FAQs)

Q1: My Michaelis-Arbuzov reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Michaelis-Arbuzov reaction, a cornerstone of phosphonate ester synthesis, can stem from several factors.[1][2] Key areas to investigate include the reactivity of your substrates, reaction temperature, and potential side reactions.

  • Substrate Reactivity: The reaction is most effective with primary alkyl halides.[3] Secondary alkyl halides often result in lower yields, and tertiary halides are generally unreactive.[1][4] Weaker electrophiles like aryl or vinyl halides also tend to produce lower yields under traditional conditions.[5]

  • Reaction Temperature: The reaction often requires elevated temperatures, typically between 120°C and 160°C, especially when using less reactive phosphite esters.[2] Insufficient heating can lead to an incomplete reaction. However, excessively high temperatures can promote side reactions and decomposition.

  • Side Reactions: A common issue is the reaction of the newly formed alkyl halide byproduct with the starting phosphite, creating a mixture of products and reducing the yield of the desired phosphonate.[1] Using a trialkyl phosphite that generates a low-boiling byproduct (like methyl or ethyl halide) can help mitigate this by allowing for its removal during the reaction.[1]

To improve your yield, consider the following:

  • Catalysis: The use of Lewis acids or microwave irradiation has been shown to improve yields and shorten reaction times.[5][6] For instance, CeCl3·7H2O-SiO2 has been used as a heterogeneous catalyst.[5]

  • Alternative Reagents: If using alcohols, triisopropyl phosphite may give better yields than triethyl phosphite for aliphatic alcohols due to reduced side reactions.[1]

  • Radical Alternative: For secondary and tertiary alkyl halides that are problematic in the traditional Arbuzov reaction, a photoredox-catalyzed radical alternative has been developed that proceeds at room temperature with good functional group tolerance.[4]

Q2: I suspect my phosphonate ester is hydrolyzing during the reaction or workup. How can I prevent this?

A2: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can significantly lower your isolated yield.[7] Preventing unwanted hydrolysis requires careful control of the reaction and workup conditions.

  • Avoid Strong Acids and Bases: Harsh acidic or basic conditions are often used for the intentional hydrolysis of phosphonate esters to phosphonic acids.[8] Therefore, it is crucial to maintain neutral or near-neutral conditions during your esterification and purification steps if the ester is the desired product.

  • Anhydrous Conditions: Ensure all your reagents and solvents are dry, as water is required for hydrolysis. The presence of water can lead to the formation of the corresponding phosphonic acid.[9]

  • Temperature Control: Hydrolysis rates can be influenced by temperature.[8] Performing the reaction and workup at the lowest effective temperature can help minimize unwanted hydrolysis.

  • Mild Deprotection Methods (if applicable): If you are deprotecting a related functional group in the presence of a phosphonate ester, choose mild methods that are less likely to cleave the phosphonate ester. For example, the McKenna reaction uses bromotrimethylsilane (BTMS) for dealkylation under relatively mild conditions, which are then hydrolyzed in a separate step.[10][11] This highlights the sensitivity of phosphonate esters to certain reagents.

Q3: I am attempting a selective monoesterification of a phosphonic acid and getting a mixture of the monoester, diester, and unreacted starting material. How can I improve the selectivity?

A3: Achieving selective monoesterification of a phosphonic acid can be challenging as the reaction can proceed to form the diester.[12] The key to improving selectivity lies in the choice of reagents and reaction conditions.

  • Temperature Control: Temperature can have a significant impact on the selectivity of the esterification. In a study using triethyl orthoacetate as the esterifying agent, lower temperatures (e.g., 30°C) favored the formation of the monoester, while higher temperatures (e.g., 90°C) led to the formation of the diester.[12][13]

  • Reagent Stoichiometry: Carefully controlling the stoichiometry of the alcohol or alkoxy group donor is crucial. Using a limited amount of the esterifying agent can favor monoesterification.

  • Choice of Esterifying Agent: The use of orthoesters, such as triethyl orthoacetate, has been shown to be effective for selective esterification.[12] The reaction conditions can be tuned to favor either the mono- or diester.

Q4: My purification of the phosphonate ester is difficult, and I am losing a significant amount of product. What are some effective purification strategies?

A4: Purification of phosphonate esters and their corresponding acids can be challenging due to their polarity and potential for being sticky, non-crystalline compounds.[14]

  • Precursor Purification: It is often easier to purify the phosphonate ester precursor before the final hydrolysis step (if making the acid).[15] Dialkyl phosphonates can typically be purified by silica gel chromatography.[15]

  • Chromatography: For phosphonate esters, standard silica gel chromatography is often effective.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method. For phosphonic acids, which can be difficult to crystallize, forming a salt (e.g., with dicyclohexylamine or sodium) may facilitate crystallization.[14]

  • Washing/Extraction: For crude phosphate ester products, washing with a dilute acidic aqueous solution containing a chelating agent like oxalic acid or EDTA can help remove metal impurities.[16] This can be followed by a water wash.

  • Lyophilization: For sticky phosphonic acids, lyophilization from tert-butanol can yield a more manageable fluffy solid compared to using water.[14]

Data Summary

Table 1: Temperature Influence on the Selectivity of Esterification of Butylphosphonic Acid with Triethyl Orthoacetate. [17]

EntryTemperature (°C)Time (h)Conversion (%)Monoester Yield (%)Diester Yield (%)
1302488871
24024>99909
35024>998019
46024>996534
57024>994059
68024>991089
79024>99198
810024>99195 (decomposition observed)

Experimental Protocols

Protocol 1: General Procedure for Selective Monoesterification of Phosphonic Acids. [18]

  • To a solution of the respective phosphonic acid (1 equivalent) in triethyl orthoacetate (used as both reagent and solvent), stir the reaction mixture at 30°C for 24 hours.

  • Monitor the reaction progress using TLC or ³¹P NMR.

  • Upon completion, evaporate the excess triethyl orthoacetate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography. For example, ethyl hydrogen butylphosphonate can be purified by dissolving the crude product in a minimal amount of hot hexane, followed by cooling to -20°C to induce crystallization.

Protocol 2: The Michaelis-Arbuzov Reaction. [2][19]

  • Combine the alkyl halide (1 equivalent) and the trialkyl phosphite (1-1.2 equivalents).

  • Heat the reaction mixture, typically to 120-160°C, under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is often run neat, but a high-boiling solvent can be used.

  • Monitor the reaction by TLC, GC, or NMR spectroscopy until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a low-boiling alkyl halide byproduct is formed, it may be removed by distillation during the reaction.

  • Purify the resulting phosphonate ester by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Low_Yields start Low Phosphonate Ester Yield check_reaction_type Identify Esterification Method start->check_reaction_type purification Purification Issues? start->purification arbuzov Check Substrate Reactivity (Primary Halide?) check_reaction_type->arbuzov Michaelis-Arbuzov direct_ester Suspect Hydrolysis? check_reaction_type->direct_ester Direct Esterification/ Other Methods arbuzov_temp Optimize Temperature (120-160°C) arbuzov->arbuzov_temp Yes arbuzov_alt_rxn Use Alternative Method (e.g., Radical Arbuzov) arbuzov->arbuzov_alt_rxn No (Secondary/Tertiary) arbuzov_side_rxn Consider Side Reactions (Byproduct Reacting?) arbuzov_temp->arbuzov_side_rxn arbuzov_solution Use Catalyst (Lewis Acid) Remove Volatile Byproducts arbuzov_side_rxn->arbuzov_solution hydrolysis_yes Ensure Anhydrous Conditions Avoid Strong Acid/Base Control Temperature direct_ester->hydrolysis_yes Yes hydrolysis_no Check Selectivity (Mono- vs. Di-ester) direct_ester->hydrolysis_no No hydrolysis_yes->purification selectivity_issue Optimize Temperature Adjust Stoichiometry Change Reagent hydrolysis_no->selectivity_issue purif_yes Purify Precursor Use Crystallization (Salts) Chromatography Lyophilization (Acids) purification->purif_yes Yes purif_no Re-evaluate Reaction Conditions purification->purif_no No purif_no->start

Caption: Troubleshooting workflow for low yields in phosphonate esterification.

Michaelis_Arbuzov_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products phosphite Trialkyl Phosphite P(OR)₃ phosphonium Phosphonium Salt [R'-P(OR)₃]⁺X⁻ phosphite->phosphonium SN2 Attack alkyl_halide Alkyl Halide R'-X alkyl_halide->phosphonium phosphonate Phosphonate Ester R'-P(O)(OR)₂ phosphonium->phosphonate Dealkylation (SN2) byproduct Alkyl Halide Byproduct R-X phosphonium->byproduct

Caption: The reaction mechanism of the Michaelis-Arbuzov reaction.

References

Technical Support Center: Managing Exothermic Reactions in Phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phosphonate synthesis. The focus is on the safe and effective management of exothermic reactions commonly encountered in these processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take before starting a potentially exothermic phosphonate synthesis?

A1: Before beginning any reaction, it is crucial to:

  • Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety glasses, and chemical-resistant gloves. For reactions with the potential to release toxic fumes, working in a well-ventilated fume hood is essential.[1][2]

  • Consult the Safety Data Sheet (SDS): Understand the properties, reactivity, and hazards of all chemicals involved.[1]

  • Use Proper Equipment: Ensure you have the necessary equipment for temperature control, such as a cooling bath (ice-water or dry ice-acetone) and a thermometer or thermocouple to monitor the reaction temperature.[1]

  • Have an Emergency Plan: Know the location of safety equipment like fire extinguishers, safety showers, and eyewash stations. Never work alone, especially when dealing with highly exothermic reactions.[1]

  • Start with a Small-Scale Reaction: Before scaling up, perform the reaction on a small scale to understand its exothermic profile.

Q2: What are the general principles for controlling an exothermic reaction during phosphonate synthesis?

A2: The key to managing an exothermic reaction is to control the rate of heat generation. This can be achieved by:

  • Slow Reagent Addition: Add the most reactive reagent slowly and in a controlled manner to the reaction mixture. This prevents a rapid buildup of heat.[3]

  • Maintaining a Low Temperature: Running the reaction at a lower temperature can help to dissipate the heat generated. However, ensure the temperature is sufficient for an acceptable reaction rate to avoid the accumulation of unreacted reagents.[3]

  • Efficient Stirring: Good agitation ensures even heat distribution throughout the reaction mixture and prevents the formation of localized hot spots.

  • Use of a Solvent: A suitable solvent can help to absorb and dissipate the heat generated during the reaction.

Q3: Which common phosphonate synthesis reactions are known to be exothermic?

A3: Several common methods for forming the P-C bond in phosphonate synthesis are exothermic. These include:

  • Michaelis-Arbuzov Reaction: The reaction of a trialkyl phosphite with an alkyl halide.[4][5][6][7] This reaction often requires heating to initiate, but can become highly exothermic once started.[4]

  • Pudovik Reaction: The addition of a dialkyl phosphite to an aldehyde or ketone, typically base-catalyzed.[8]

  • Kabachnik-Fields Reaction: A three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite.[9]

Troubleshooting Guide

Q4: My reaction mixture is turning black and viscous. What is happening and what should I do?

A4: A black, opaque solution often indicates decomposition of the starting materials or products, which can be caused by excessive heat from an uncontrolled exothermic reaction.[10]

  • Immediate Action:

    • Immediately cool the reaction vessel in an ice bath to quench the reaction.

    • If the reaction is still out of control, consider adding a cold, inert solvent to dilute the mixture and absorb heat.

  • Troubleshooting for Future Experiments:

    • Reduce the rate of reagent addition: The exotherm is likely occurring too quickly.

    • Lower the reaction temperature: Start the reaction at a lower temperature and maintain it throughout the addition of the reactive reagent.

    • Ensure efficient stirring: Inadequate stirring can lead to localized overheating.

    • Consider a different solvent: A higher-boiling point solvent might help to better control the temperature.

Q5: The temperature of my Michaelis-Arbuzov reaction is rapidly increasing even with external cooling. How can I regain control?

A5: This indicates that the rate of heat generation is exceeding the rate of heat removal. This is a potentially dangerous situation that could lead to a runaway reaction.

  • Immediate Action:

    • Stop the addition of the alkyl halide immediately.

    • Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath).

    • If necessary, add a pre-chilled, inert solvent to the reaction mixture.

  • Preventative Measures for Future Reactions:

    • Use a dropping funnel with a pressure-equalizing arm: This allows for better control over the addition rate.

    • Monitor the internal temperature closely: Do not rely solely on the bath temperature.

    • Perform the reaction at a more dilute concentration: This will reduce the overall heat generated.

Q6: I am trying to scale up my phosphonate synthesis, and the exotherm is much more difficult to control than in my small-scale experiments. Why is this happening?

A6: The difficulty in controlling exotherms during scale-up is due to the decrease in the surface area to volume ratio.[3] This means that larger volumes of reacting material generate more heat but have a proportionally smaller surface area through which to dissipate that heat.

  • Strategies for Successful Scale-Up:

    • Controlled Reagent Addition: The addition rate of the limiting reagent becomes even more critical at a larger scale.[3]

    • Jacketed Reactor: For larger-scale reactions, a jacketed reactor with a circulating cooling fluid provides more efficient and uniform temperature control than a simple cooling bath.

    • Real-time Monitoring: Employ temperature probes that provide continuous feedback to control the addition rate or cooling system.

    • Consider Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer excellent heat transfer and temperature control, making them a safer alternative for scale-up.[11]

Quantitative Data Summary

ParameterMichaelis-Arbuzov ReactionPudovik ReactionNotes
Typical Temperature Range 120-160 °C (can be lower with catalysts)[4]25-50 °C (can be higher depending on substrate and catalyst)Reaction temperatures can be highly substrate- and catalyst-dependent.
Reagent Addition Slow, dropwise addition of alkyl halideSlow, dropwise addition of the carbonyl compound or catalystThe rate of addition should be adjusted to maintain the desired internal reaction temperature.
Solvent Often run neat or in a high-boiling solvent (e.g., toluene, xylene)Aprotic solvents (e.g., THF, DCM) are common.The choice of solvent can significantly impact heat dissipation.

Experimental Protocols

Protocol 1: Controlled Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer or thermocouple to monitor the internal temperature. Place the flask in a heating mantle with a sand bath for controlled heating and have an ice-water bath on standby.

  • Reagents: Place triethyl phosphite (1.0 eq) in the reaction flask.

  • Reaction Initiation: Heat the triethyl phosphite to 140-150 °C.

  • Controlled Addition: Add benzyl chloride (1.0 eq) dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 160 °C. If the temperature rises too quickly, slow down the addition rate and use the ice-water bath to cool the flask.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 150 °C for an additional 2 hours.

  • Workup: Allow the reaction to cool to room temperature. The product can be purified by vacuum distillation.

Protocol 2: Base-Catalyzed Pudovik Reaction for the Synthesis of a Dialkyl α-Hydroxyphosphonate

  • Setup: Equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a thermometer. Place the flask in an ice-water bath.

  • Reagents: In the flask, combine the aldehyde or ketone (1.0 eq) and dialkyl phosphite (1.0 eq) in a suitable solvent (e.g., THF).

  • Cooling: Cool the mixture to 0-5 °C with stirring.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine or DBU) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the catalyst addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Troubleshooting_Workflow Start Exothermic Reaction Issue Observed Question1 Is the temperature rising uncontrollably? Start->Question1 Action1 Immediately stop reagent addition & increase cooling Question1->Action1 Yes Question2 Is the reaction mixture changing color (e.g., turning black)? Question1->Question2 No Analysis1 Review reaction parameters: - Reagent addition rate - Temperature control - Stirring efficiency Action1->Analysis1 Action2 Quench the reaction with a cold, inert solvent Question2->Action2 Yes Question2->Analysis1 No Action2->Analysis1 Solution1 Optimize parameters for future experiments: - Slower addition - Lower temperature - Improved agitation Analysis1->Solution1 End Problem Resolved Solution1->End

Caption: A troubleshooting workflow for managing exothermic events.

Experimental_Setup cluster_flask Reaction Vessel cluster_control Control & Monitoring cluster_cooling Temperature Control Flask Three-Necked Flask Stirrer Magnetic Stirrer Flask->Stirrer CoolingBath Cooling Bath (e.g., Ice-Water) Thermometer Thermometer Thermometer->Flask DroppingFunnel Dropping Funnel (Reagent Addition) DroppingFunnel->Flask Condenser Reflux Condenser Condenser->Flask

Caption: A typical experimental setup for controlling exothermic reactions.

References

Characterization of impurities in diethyl isopropylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl isopropylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, such as isopropyl iodide or isopropyl bromide. The reaction is typically heated to facilitate the formation of the phosphonate.[1][2][3]

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual triethyl phosphite and isopropyl halide.

  • Side-Reaction Products:

    • Diethyl ethylphosphonate: This can form if the ethyl group from the triethyl phosphite is transferred instead of the intended isopropyl group.[3]

    • Propene: Secondary alkyl halides like isopropyl halides can undergo elimination reactions as a side reaction, especially at higher temperatures, leading to the formation of propene gas.[1]

    • Triethyl phosphate: Oxidation of the starting triethyl phosphite can lead to the formation of triethyl phosphate.

  • By-products from Reagent Decomposition: Impurities can also arise from the decomposition of reagents, especially if they are old or have been improperly stored. For instance, impure sodium hydride (contaminated with NaOH) can lead to the formation of byproducts like diethyl diazomethylphosphonate in related reactions.[4]

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurity formation, consider the following:

  • Use High-Purity Reagents: Ensure that your triethyl phosphite and isopropyl halide are of high purity and free from moisture and other contaminants.

  • Control Reaction Temperature: Carefully control the reaction temperature. While heating is necessary, excessive temperatures can promote side reactions like elimination.[1]

  • Optimize Reaction Time: Monitor the reaction progress to avoid prolonged heating after the reaction is complete, which can lead to the formation of degradation products.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphite starting material.

  • Proper Work-up and Purification: A thorough work-up and purification procedure, such as distillation or column chromatography, is crucial to remove unreacted starting materials and by-products.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Low Reactivity of Alkyl Halide The reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the order R-I > R-Br > R-Cl.[5] If using isopropyl chloride, consider switching to isopropyl bromide or iodide for a faster reaction.
Steric Hindrance While the reaction with secondary alkyl halides like isopropyl halides proceeds, it can be slower than with primary alkyl halides due to steric hindrance.[1] Ensure adequate reaction time and temperature.
Reagent Quality Impure or wet reagents can significantly impact the yield. Use freshly distilled triethyl phosphite and ensure the isopropyl halide is anhydrous.
Reaction Temperature Too Low The Michaelis-Arbuzov reaction typically requires heating. If the temperature is too low, the reaction may not proceed at a reasonable rate.
Inefficient Mixing Ensure efficient stirring of the reaction mixture to promote contact between the reactants.

Problem 2: Presence of significant amounts of side-products in the final product.

Possible Cause Suggested Solution
Elimination Reaction The formation of propene from the isopropyl halide is a common side reaction.[1] This can be minimized by using the lowest effective reaction temperature and avoiding prolonged heating.
Competing Arbuzov Reaction The ethyl halide formed as a byproduct can react with triethyl phosphite to form diethyl ethylphosphonate.[3] Using a slight excess of the isopropyl halide can help to drive the desired reaction.
Oxidation of Phosphite The presence of air can lead to the oxidation of triethyl phosphite to triethyl phosphate. Ensure the reaction is carried out under an inert atmosphere.

Data Presentation: Impurity Profile

The following table summarizes a typical impurity profile for a this compound synthesis reaction mixture as determined by Gas Chromatography-Mass Spectrometry (GC-MS). The relative amounts are illustrative and can vary depending on the specific reaction conditions.

Compound Retention Time (min) Relative Amount (%) Key Mass Fragments (m/z)
PropeneEarly elutingVariable (gas)41, 42
Isopropyl Halide (e.g., Bromide)~ 3.5< 543, 122/124
Triethyl Phosphite~ 6.8< 2139, 166
This compound~ 8.2> 90137, 152, 180
Diethyl Ethylphosphonate~ 7.9< 1138, 166
Triethyl Phosphate~ 8.5< 1155, 182

Experimental Protocols

Synthesis of this compound (Michaelis-Arbuzov Reaction)

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Triethyl phosphite

  • Isopropyl iodide (or bromide)

  • Anhydrous solvent (e.g., toluene or acetonitrile), optional

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried reaction flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet.

  • Charge the flask with triethyl phosphite.

  • Slowly add isopropyl iodide (or bromide) to the stirred triethyl phosphite at room temperature. A slight excess of the isopropyl halide may be used.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC, GC-MS, or ³¹P NMR.

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Remove the volatile by-products (e.g., ethyl iodide) and any excess isopropyl halide by distillation.

  • The crude this compound can be purified by vacuum distillation.

Characterization of Impurities by GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the components.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate.[6] A typical concentration is around 10-100 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Parameters:

Parameter Value
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Characterization of Impurities by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of organophosphorus compounds.[7][8]

Sample Preparation:

  • Dilute a sample of the reaction mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

HPLC Parameters:

Parameter Value
Mobile Phase A gradient of acetonitrile and water is often effective. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (as phosphonates have weak UV absorbance, this may require a high concentration or a more sensitive detector like a mass spectrometer).
Injection Volume 10 µL
Characterization by ³¹P NMR Spectroscopy

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture or purified product in a deuterated solvent (e.g., CDCl₃).

NMR Parameters:

Parameter Value
Spectrometer Frequency e.g., 162 MHz for ³¹P
Decoupling Proton decoupling is typically used to simplify the spectrum.
Reference 85% H₃PO₄ (external or internal standard) set to 0 ppm.
Relaxation Delay A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis.

Expected Chemical Shifts (δ, ppm):

  • Triethyl phosphite: ~ +139 ppm[9]

  • This compound: ~ +25 to +35 ppm (expected range)

  • Triethyl phosphate: ~ 0 ppm

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Triethyl Phosphite + Isopropyl Halide reaction Michaelis-Arbuzov Reaction (Heat) reagents->reaction distillation Distillation of Volatiles reaction->distillation purification Vacuum Distillation or Chromatography distillation->purification gcms GC-MS purification->gcms hplc HPLC purification->hplc nmr 31P NMR purification->nmr product Pure Diethyl Isopropylphosphonate purification->product

Caption: Experimental workflow for the synthesis and analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or High Impurity Level reagent_quality Reagent Quality start->reagent_quality reaction_conditions Reaction Conditions start->reaction_conditions side_reactions Side Reactions start->side_reactions purify_reagents Purify/Verify Reagents reagent_quality->purify_reagents optimize_temp_time Optimize Temp/Time reaction_conditions->optimize_temp_time inert_atmosphere Use Inert Atmosphere reaction_conditions->inert_atmosphere side_reactions->optimize_temp_time change_halide Change Alkyl Halide side_reactions->change_halide end Improved Yield and Purity purify_reagents->end optimize_temp_time->end inert_atmosphere->end change_halide->end

Caption: Troubleshooting logic for this compound synthesis.

References

Validation & Comparative

Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative ¹H and ³¹P NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive confirmation of the chemical structure of diethyl isopropylphosphonate can be achieved through a detailed analysis of its ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comparative analysis of the expected NMR data for this compound against its structural isomers and related phosphite compounds, offering researchers, scientists, and drug development professionals a clear framework for structural verification. Experimental data is presented in structured tables for easy comparison, and a detailed experimental protocol is provided.

The structural elucidation of organophosphorus compounds is critical in various scientific disciplines, including drug discovery and material science. NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. In the case of this compound, both ¹H and ³¹P NMR are indispensable for unambiguous identification and differentiation from its isomers, such as diethyl n-propylphosphonate, and its phosphite analog, triethyl phosphite.

Comparative NMR Data Analysis

The key to confirming the structure of this compound lies in the distinct chemical shifts and spin-spin coupling patterns observed in its ¹H and ³¹P NMR spectra. These spectral fingerprints are unique to its specific arrangement of atoms.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is characterized by specific multiplets and coupling constants arising from the interactions between neighboring protons and the phosphorus nucleus. The table below compares the expected ¹H NMR data for this compound with that of diethyl n-propylphosphonate and triethyl phosphite.

CompoundChemical GroupChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound -CH(CH₃)₂~ 2.0 - 2.2Multiplet³JHP ≈ 18 Hz, ³JHH ≈ 7 Hz
-CH(CH₃ )₂~ 1.1Doublet of doublets³JHH ≈ 7 Hz, ⁴JHP ≈ 1 Hz
-OCH₂ CH₃~ 4.0 - 4.1Quintet (dq)³JHH ≈ 7 Hz, ³JHP ≈ 7 Hz
-OCH₂CH₃ ~ 1.3Triplet³JHH ≈ 7 Hz
Diethyl n-Propylphosphonate P-CH₂ CH₂CH₃~ 1.7Multiplet
P-CH₂CH₂ CH₃~ 1.5Multiplet
P-CH₂CH₂CH₃ ~ 1.0Triplet³JHH ≈ 7.5 Hz
-OCH₂ CH₃~ 4.0Quintet³JHH ≈ 7 Hz, ³JHP ≈ 7 Hz
-OCH₂CH₃ ~ 1.3Triplet³JHH ≈ 7 Hz
Triethyl Phosphite -OCH₂ CH₃~ 3.9 - 4.1Quartet of doublets³JHH ≈ 7 Hz, ³JHP ≈ 8.4 Hz[1]
-OCH₂CH₃ ~ 1.2Triplet³JHH ≈ 7 Hz

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The most telling feature in the ¹H NMR spectrum of this compound is the methine proton (-CH) of the isopropyl group, which appears as a complex multiplet due to coupling with the six methyl protons and the phosphorus atom. This distinct pattern is absent in the spectrum of its n-propyl isomer.

³¹P NMR Spectral Data Comparison

The ³¹P NMR spectrum provides a direct and sensitive method for distinguishing between phosphonates and phosphites. The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state and chemical environment.

Compound³¹P Chemical Shift (δ, ppm)
This compound ~ +30 to +34
Diethyl n-Propylphosphonate ~ +32
Triethyl Phosphite ~ +139[2]

Note: Chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

As shown in the table, there is a significant downfield shift for the phosphite compared to the phosphonates, providing a clear diagnostic tool for differentiation.

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H and ³¹P NMR analysis.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation Sample Dissolve this compound in Deuterated Solvent (e.g., CDCl₃) Acquire_1H Acquire ¹H NMR Spectrum Sample->Acquire_1H Acquire_31P Acquire ³¹P{¹H} NMR Spectrum Sample->Acquire_31P Analyze_1H Analyze Chemical Shifts, Multiplicities, and Coupling Constants (JHH, JHP) Acquire_1H->Analyze_1H Analyze_31P Analyze Chemical Shift Acquire_31P->Analyze_31P Compare_1H Compare ¹H Data with Expected Values and Isomers Analyze_1H->Compare_1H Compare_31P Compare ³¹P Data with Expected Values and Analogs Analyze_31P->Compare_31P Confirmation Structure Confirmed as This compound Compare_1H->Confirmation Compare_31P->Confirmation

Workflow for NMR-based structural confirmation.

Detailed Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for organophosphorus compounds. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard for ¹H NMR (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

NMR Instrument Parameters

The following are general guidelines for acquiring spectra on a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.

  • Number of Scans: 16 to 64 scans are usually adequate for a sufficient signal-to-noise ratio.

  • Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.

  • Acquisition Time (aq): An acquisition time of at least 4 seconds is recommended to ensure good resolution.

  • Spectral Width (sw): A spectral width of 12-16 ppm is suitable for most organic compounds.

³¹P NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-³¹P coupling.

  • Number of Scans: Due to the lower gyromagnetic ratio of ³¹P compared to ¹H, a larger number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): A longer relaxation delay of 5-10 seconds is often required for quantitative ³¹P NMR due to the longer relaxation times of the phosphorus nucleus.

  • Spectral Width (sw): A wide spectral width of -50 to +200 ppm is recommended to cover the chemical shift range of common organophosphorus compounds.

By following this comprehensive guide, researchers can confidently utilize ¹H and ³¹P NMR spectroscopy to verify the structure of this compound and distinguish it from potential isomers and related compounds. The provided data tables and experimental protocols serve as a valuable resource for accurate and efficient structural analysis.

References

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of Diethyl Isopropylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating these structures by breaking down compounds and analyzing the resulting fragments. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of diethyl isopropylphosphonate against other relevant phosphonate compounds, supported by experimental data and protocols.

Comparative Fragmentation Analysis of Dialkyl Phosphonates

The fragmentation patterns of this compound and its structural analogs—diethyl methylphosphonate, diethyl ethylphosphonate, and dimethyl methylphosphonate—reveal key insights into their molecular stability and the influence of alkyl substituents on bond cleavage. The following table summarizes the major fragment ions observed in the 70 eV electron ionization mass spectra of these compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Parent Ion (M+) [m/z]Key Fragment Ions [m/z] and their Relative Intensities
This compound C7H17O3P180.18180138, 110, 93, 82, 65, 47, 43
Diethyl MethylphosphonateC5H13O3P152.13152124, 110, 97, 82, 65, 47
Diethyl EthylphosphonateC6H15O3P166.16166138, 111, 93, 82, 65, 47
Dimethyl MethylphosphonateC3H9O3P124.08124109, 94, 79, 63

The Fragmentation Pathway of this compound

The mass spectrum of this compound is characterized by a series of distinct fragmentation steps. The initial ionization event produces a molecular ion at m/z 180. Subsequent fragmentation primarily involves the loss of neutral molecules such as ethene (C2H4) and rearrangements, which are common in organophosphorus compounds.

A significant fragmentation pathway involves the loss of an ethoxy group followed by the loss of ethene, leading to the formation of characteristic ions. The isopropyl group also plays a crucial role in directing fragmentation, often leading to the formation of a stable isopropyl cation.

Fragmentation_Pathway M [C7H17O3P]+• m/z = 180 (Molecular Ion) F1 [C5H12O3P]+ m/z = 152 M->F1 - C2H4 F3 [C5H11O2P]+• m/z = 138 M->F3 - C3H6 F6 [C3H7]+ m/z = 43 M->F6 - C4H10O3P F2 [C3H8O3P]+ m/z = 124 F1->F2 - C2H4 F4 [C3H7O2P]+• m/z = 110 F3->F4 - C2H4 F5 [H4O3P]+ m/z = 83 F4->F5 - C3H3

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

The mass spectral data presented in this guide were obtained using electron ionization mass spectrometry (EI-MS). The following protocol outlines the typical experimental conditions for the analysis of organophosphorus compounds.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization source is utilized.

Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: 250 °C for 5 minutes.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the phosphonate compounds.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1] This standard energy level ensures reproducible fragmentation patterns and allows for comparison with spectral libraries.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

Data Analysis:

  • The acquired mass spectra are analyzed to identify the molecular ion and major fragment ions.

  • Fragmentation patterns are interpreted to deduce the structure of the compound.

  • Comparison with spectral databases, such as the NIST Mass Spectral Library, is performed to confirm the identity of the analyte.

This comprehensive approach, combining detailed data comparison with clear experimental protocols, provides researchers with the necessary tools to confidently identify and characterize this compound and related compounds in their own laboratories.

References

Comparing the reactivity of diethyl isopropylphosphonate with other phosphonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of diethyl isopropylphosphonate with other phosphonate esters. The information presented is based on experimental data from peer-reviewed scientific literature, focusing on key reactions such as hydrolysis, the Pudovik reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. This document aims to be an objective resource for chemists in research and development, offering insights into how the structural variations in phosphonates influence their chemical behavior.

Executive Summary

The reactivity of phosphonate esters is significantly influenced by the steric and electronic nature of the alkyl groups attached to the phosphorus atom and the ester moieties. This compound, with its bulky isopropyl group directly bonded to the phosphorus, exhibits distinct reactivity patterns compared to other dialkyl phosphonates with less sterically hindered or electronically different substituents.

  • Hydrolysis: Under acidic conditions, the isopropyl group in phosphonates leads to a faster rate of hydrolysis compared to a methyl group. Conversely, under basic conditions, steric hindrance from the isopropyl group dramatically decreases the reaction rate, making it significantly less reactive than less hindered analogues like methyl esters.

  • Pudovik Reaction: The steric bulk of the phosphite is a critical factor influencing the yield of the Pudovik reaction. Generally, increasing the size of the alkyl groups on the phosphite leads to a decrease in product yield.

  • Horner-Wadsworth-Emmons (HWE) Reaction: In the HWE reaction, the structure of the phosphonate reagent plays a crucial role in determining the stereoselectivity of the resulting alkene. The use of bulkier phosphonates, such as those derived from diisopropyl phosphite, can lead to higher E/Z selectivity in certain cases.

Data Presentation: Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of various phosphonates in key chemical transformations.

Table 1: Acid-Catalyzed Hydrolysis of Alkyl Diphenylphosphinates

This table presents the pseudo-first-order rate constants for the thermal HCl-catalyzed hydrolysis of various alkyl diphenylphosphinates. A higher rate constant (k) indicates a faster reaction.

Alkyl Group (R)Rate Constant (kΔ, h⁻¹)
Methyl1.36[1]
Ethyl0.62[1]
n-Propyl0.62[1]
Isopropyl 1.60 [1]
n-Butyl0.57[1]
  • Observation: The isopropyl derivative exhibits the highest rate constant, indicating it hydrolyzes the fastest under these acidic conditions among the tested alkyl groups.[1]

Table 2: Alkaline Hydrolysis of Ethyl Alkylphosphinates

This table shows the relative rate constants for the NaOH-catalyzed hydrolysis of a series of ethyl phosphinates, highlighting the impact of steric hindrance.

PhosphinateRelative Rate ConstantTemperature (°C)
Ethyl diethylphosphinate260[1]70[1]
Ethyl diisopropylphosphinate41[1]120[1]
Ethyl di-tert-butylphosphinate0.08[1]120[1]
  • Observation: A significant decrease in the reaction rate is observed with increasing steric hindrance around the phosphorus atom.[1]

Experimental Protocols

Acid-Catalyzed Hydrolysis of Alkyl Diphenylphosphinates

The kinetic data presented in Table 1 were obtained by monitoring the two-step acidic hydrolysis of the respective phosphinates. The reactions were characterized by pseudo-first-order rate constants. The general procedure involves refluxing the phosphonate with an excess of hydrochloric acid.[1]

Alkaline Hydrolysis of Ethyl Alkylphosphinates

The relative rate constants in Table 2 were determined by studying the alkaline hydrolysis of the ethyl phosphinates. The increase in steric hindrance was found to significantly decrease the reaction rate.[1]

Key Reaction Comparisons

Hydrolysis

The stability of the P-C bond in phosphonates makes them generally resistant to hydrolysis. However, the ester groups can be cleaved under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In acid-catalyzed hydrolysis, the isopropyl group of this compound leads to a faster reaction rate compared to less branched alkyl groups like methyl.[1] This can be attributed to the stability of the intermediate carbocation formed during the reaction.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the reactivity trend is reversed. The bulky isopropyl group sterically hinders the nucleophilic attack of the hydroxide ion on the phosphorus atom. Consequently, this compound is significantly less reactive than less hindered phosphonates. For instance, under basic conditions, the methyl ester of a phosphonate was found to be approximately 1000-fold more reactive than the isopropyl derivative.[1]

Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to an imine or a carbonyl compound to form α-amino or α-hydroxy phosphonates, respectively. The reactivity in the Pudovik reaction is influenced by the steric properties of the phosphite. Increasing the steric bulk of the alkyl groups on the phosphite generally leads to lower reaction yields. This suggests that this compound, if used as a precursor to the corresponding phosphite, would likely show lower reactivity compared to less hindered phosphites like dimethyl or diethyl phosphite.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. The structure of the phosphonate reagent can significantly impact the stereoselectivity of the reaction. While phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction, the steric bulk of the phosphonate ester groups can influence the E/Z selectivity of the resulting alkene.[2] In some cases, bulkier phosphonates, such as those derived from diisopropyl phosphite, can enhance the formation of one stereoisomer over the other.[2] For aromatic aldehydes, the HWE reaction almost exclusively produces (E)-alkenes.[2]

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Phosphonate_A R-PO(OR')₂ Protonated_Phosphonate R-POH⁺(OR')₂ Phosphonate_A->Protonated_Phosphonate H⁺ Intermediate_A Carbocation Intermediate (stabilized by Isopropyl group) Protonated_Phosphonate->Intermediate_A H₂O Product_A R-PO(OR')(OH) + R'OH Intermediate_A->Product_A Phosphonate_B R-PO(OR')₂ Intermediate_B Pentacoordinate Intermediate (sterically hindered by Isopropyl group) Phosphonate_B->Intermediate_B OH⁻ Product_B R-PO(OR')(O⁻) + R'OH Intermediate_B->Product_B HWE_Reaction_Factors Phosphonate Phosphonate (e.g., this compound) Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Steric_Effects Steric Hindrance (e.g., Isopropyl group) Phosphonate->Steric_Effects Electronic_Effects Electronic Effects (Substituents on P) Phosphonate->Electronic_Effects Aldehyde_Ketone Aldehyde or Ketone Alkene Alkene Product Aldehyde_Ketone->Alkene Base Base Base->Carbanion Carbanion->Alkene Stereoselectivity E/Z Selectivity Steric_Effects->Stereoselectivity Electronic_Effects->Stereoselectivity Stereoselectivity->Alkene

References

Validation of Enzyme Inhibition Kinetics: A Comparative Guide on Diethyl Isopropylphosphonate and Other Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibition kinetics of organophosphorus compounds, with a focus on diethyl isopropylphosphonate. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages data from structurally similar organophosphates to provide a comprehensive overview for researchers in drug development and toxicology. The primary enzyme targets discussed are acetylcholinesterase (AChE) and neuropathy target esterase (NTE), both critical in the neurotoxic effects of organophosphorus compounds.

Comparative Analysis of Enzyme Inhibition

Organophosphorus compounds are potent inhibitors of serine hydrolases, most notably acetylcholinesterase. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in a cholinergic crisis.[1][2][3][4] Another significant target is neuropathy target esterase, the inhibition and subsequent "aging" of which is associated with organophosphate-induced delayed neuropathy (OPIDN).[5][6]

CompoundTarget EnzymeIC50KiOrganism/Source
ParaoxonAcetylcholinesterase2.5 µM-Apis mellifera (Honeybee)
Chlorpyrifos-oxonAcetylcholinesterase3.3 x 10⁻⁸ M-Not Specified
DichlorvosAcetylcholinesterase230-560 nM-Human Erythrocyte / Mouse Brain
Diisopropylfluorophosphate (DFP)Acetylcholinesterase0.04 µM-Horse Serum Butyrylcholinesterase
MipafoxNeuropathy Target Esterase50 µM (for assay)-Chicken Brain
ParaoxonNeuropathy Target Esterase40 µM (for assay)-Chicken Brain

Note: The IC50 values can vary depending on the experimental conditions, such as enzyme source, substrate concentration, and incubation time.

Experimental Protocols

Accurate determination of enzyme inhibition kinetics is crucial for the validation of potential therapeutic agents or the assessment of toxic compounds. Below are detailed protocols for the most common assays used for AChE and NTE.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Purified acetylcholinesterase or tissue homogenate

  • This compound or other test inhibitors

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in 0.1 M phosphate buffer, pH 7.0.

    • Prepare a stock solution of ATCI (10 mM) in deionized water.

  • Assay in a 96-well plate:

    • Add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0) to each well.

    • Add 20 µL of the test inhibitor solution (or buffer for control) at various concentrations.

    • Add 20 µL of the AChE solution and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding 10 µL of DTNB solution and 10 µL of ATCI solution.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Percentage of inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Neuropathy Target Esterase (NTE) Inhibition Assay

This assay is used to identify compounds that have the potential to cause OPIDN.

Principle: NTE activity is defined as the portion of phenyl valerate hydrolysis that is resistant to inhibition by paraoxon (a non-neuropathic organophosphate) but sensitive to inhibition by mipafox (a neuropathic organophosphate).[7][8] The amount of phenol produced from the hydrolysis is measured.

Materials:

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Phenyl valerate (substrate)

  • Paraoxon

  • Mipafox

  • Tissue homogenate (typically brain or spinal cord)

  • 4-aminoantipyrine and potassium ferricyanide (for colorimetric detection) or a biosensor for phenol detection.

Procedure:

  • Sample Preparation:

    • Prepare a homogenate of the neural tissue in Tris buffer.

  • Differential Inhibition:

    • Prepare three sets of tubes:

      • Total Esterase Activity: Tissue homogenate + buffer.

      • Paraoxon-Resistant Activity: Tissue homogenate + paraoxon (final concentration, e.g., 40 µM).

      • Paraoxon and Mipafox-Resistant Activity: Tissue homogenate + paraoxon (e.g., 40 µM) + mipafox (e.g., 50 µM).

    • Incubate the tubes for a defined period (e.g., 20 minutes) at 37°C.

  • Enzymatic Reaction:

    • Add the substrate, phenyl valerate, to each tube and incubate for another defined period (e.g., 20 minutes) at 37°C.

  • Phenol Detection (Colorimetric Method):

    • Stop the reaction by adding a solution of 4-aminoantipyrine followed by potassium ferricyanide.

    • Measure the absorbance at 510 nm.

  • Data Analysis:

    • NTE activity is calculated as the difference between the paraoxon-resistant activity and the paraoxon and mipafox-resistant activity.

    • To determine the inhibitory effect of a test compound like this compound, the compound is pre-incubated with the tissue homogenate before the addition of the differential inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Cholinergic Synapse Signaling Pathway

This diagram illustrates the normal physiological process at a cholinergic synapse and the point of disruption by AChE inhibitors.

CholinergicSynapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_inhibitor ActionPotential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channels Open ActionPotential->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptors (Nicotinic/Muscarinic) ACh->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Cascade ACh_Receptor->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response DEIP This compound (AChE Inhibitor) DEIP->AChE Inhibition

Caption: Cholinergic synapse function and inhibition by AChE inhibitors.

Downstream Effects of Acetylcholinesterase Inhibition

This diagram illustrates the consequences of AChE inhibition, leading to a cholinergic crisis.

AChE_Inhibition_Effects cluster_muscarinic Muscarinic Effects cluster_nicotinic Nicotinic Effects AChE_Inhibition Inhibition of Acetylcholinesterase (e.g., by this compound) ACh_Accumulation Accumulation of Acetylcholine in Synaptic Cleft AChE_Inhibition->ACh_Accumulation Receptor_Overstimulation Overstimulation of Muscarinic & Nicotinic Receptors ACh_Accumulation->Receptor_Overstimulation SLUDGE SLUDGE Syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis Receptor_Overstimulation->SLUDGE Bradycardia Bradycardia Receptor_Overstimulation->Bradycardia Bronchoconstriction Bronchoconstriction Receptor_Overstimulation->Bronchoconstriction Fasciculations Muscle Fasciculations Receptor_Overstimulation->Fasciculations Paralysis Flaccid Paralysis (including respiratory muscles) Receptor_Overstimulation->Paralysis Tachycardia Tachycardia & Hypertension Receptor_Overstimulation->Tachycardia

Caption: Pathophysiological cascade resulting from AChE inhibition.

Experimental Workflow for IC50 Determination

This diagram outlines the logical steps involved in determining the IC50 value of an enzyme inhibitor.

IC50_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of the Inhibitor Prepare_Reagents->Serial_Dilution Incubate Incubate Enzyme with Inhibitor Concentrations Serial_Dilution->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometry) Add_Substrate->Measure_Activity Calculate_Inhibition Calculate Percentage Inhibition for each Concentration Measure_Activity->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 from the Concentration-Response Curve Plot_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

References

A Comparative Guide: Phosphonates vs. Phosphates as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phosphonates and phosphates as substrates for enzymatic reactions. We will explore their fundamental structural differences, their consequent roles as either true substrates or potent inhibitors, and present supporting experimental data and protocols for their analysis.

Introduction: A Tale of Two Bonds

At the heart of the functional differences between phosphates and phosphonates lies a single atomic substitution. Phosphates , central to life's bioenergetics, signaling, and genetic blueprint, feature a labile phosphorus-oxygen-carbon (P-O-C) ester bond . This bond is readily cleaved by a vast array of enzymes. In contrast, phosphonates are characterized by a robust phosphorus-carbon (P-C) bond . This direct linkage renders them exceptionally stable and resistant to chemical and enzymatic hydrolysis.[1][2]

This inherent stability is the primary determinant of their biochemical behavior. While the phosphate group is a transient substrate moiety meant for transfer or cleavage, the phosphonate group acts as a stable mimic. Consequently, phosphonates are most often not substrates for phosphate-utilizing enzymes but rather highly effective inhibitors .[1] However, in the microbial world, specialized enzymes have evolved to break the C-P bond, enabling certain organisms to utilize phosphonates as a phosphorus source.[2]

Structural_Comparison cluster_phosphate Phosphate Ester cluster_phosphonate Phosphonate p1 P o1 O p1->o1 P-O Bond (Ester Linkage) o2 O⁻ p1->o2 o3 =O p1->o3 r1 R (Carbon Chain) o1->r1 O-C Bond p2 P c1 C p2->c1 P-C Bond (Stable Linkage) o4 O⁻ p2->o4 o5 =O p2->o5 r2 R' (Carbon Chain) c1->r2 C-C Bond

Caption: Structural difference between phosphate and phosphonate linkages.

Part 1: Phosphonates as Potent Enzyme Inhibitors

The primary application of phosphonates in enzymology and drug development is as inhibitors. Their structural resemblance to phosphates allows them to bind to the active sites of phosphate-processing enzymes, but their hydrolytic stability prevents them from being turned over, leading to inhibition.

Mechanisms of Inhibition:

  • Competitive Inhibition: Phosphonates act as isosteres (mimics) of the natural phosphate substrate, competing for binding to the enzyme's active site.[1]

  • Transition-State Analogs: Many phosphonates are designed to mimic the high-energy tetrahedral transition state of a phosphoryl transfer reaction. Enzymes bind to the transition state with much higher affinity than the substrate, making these analogs exceptionally potent inhibitors.[1]

  • Irreversible Inhibition: Some phosphonates can form a stable, covalent bond with a nucleophilic residue (e.g., Serine) in the enzyme's active site, leading to permanent inactivation.[3]

Enzyme_Interaction cluster_phosphate Phosphate as a Substrate cluster_phosphonate Phosphonate as an Inhibitor S_P Phosphate Substrate ES_P Enzyme-Substrate Complex S_P->ES_P Binds to Active Site E_P Enzyme E_P->ES_P P_P Products ES_P->P_P Catalysis (Hydrolysis) E_P_free Free Enzyme ES_P->E_P_free S_PN Phosphonate Analogue ES_PN Enzyme-Inhibitor Complex (Stable) S_PN->ES_PN Binds to Active Site E_PN Enzyme E_PN->ES_PN ES_PN->E_PN Slow/No Release

Caption: Contrasting enzymatic processing of phosphates and phosphonates.

Quantitative Data: Inhibitor Potency vs. Substrate Affinity

The following table compares the kinetic parameters for several enzymes, illustrating the high affinity of the natural phosphate substrates (low Kₘ) and the potent inhibition by their phosphonate analogues (low IC₅₀).

EnzymeNatural SubstrateKₘ of Substrate (µM)Phosphonate/Bisphosphonate InhibitorIC₅₀ of Inhibitor (µM)Reference
Human Farnesyl Pyrophosphate Synthase (FPPS) Geranyl Pyrophosphate (GPP)0.7Zoledronate0.02 - 0.04[4]
Human Farnesyl Pyrophosphate Synthase (FPPS) Isopentenyl Pyrophosphate (IPP)0.6Risedronate0.003 - 0.005[4]
Human Acetylcholinesterase (AChE) Acetylcholine~90Bicyclic Phosphonate Analogue (Diastereomer 1)3.0[3]
Human Acetylcholinesterase (AChE) Acetylcholine~90Bicyclic Phosphonate Analogue (Diastereomer 2)30.0[3]

Note: Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Part 2: Phosphonates as True Enzyme Substrates

While rare in eukaryotes, the ability to metabolize phosphonates is a key survival mechanism for many bacteria, particularly in phosphate-starved environments. These organisms have evolved sophisticated enzymatic machinery to cleave the C-P bond.

Key Enzyme Classes for Phosphonate Catabolism:

  • Phosphonatases: This class of hydrolases acts on "activated" phosphonates, where an adjacent electron-withdrawing group (e.g., a carbonyl) weakens the C-P bond, facilitating its cleavage. An example is phosphonopyruvate hydrolase.[2]

  • C-P Lyase: This multi-protein enzyme complex tackles the much more difficult challenge of cleaving the C-P bond in "unactivated" alkylphosphonates. It employs a complex radical-based mechanism to break the highly stable bond and release inorganic phosphate.[5][6]

CPLyase_Pathway cluster_main C-P Lyase Catabolic Pathway (Simplified) Phosphonate Alkylphosphonate (R-CH₂-PO₃²⁻) Transport PhnCDE Transport System Phosphonate->Transport Uptake CoreComplex PhnGHIJ Core Complex (C-P Lyase) Transport->CoreComplex Radical Radical-SAM Mechanism CoreComplex->Radical Initiates Alkane Alkane (R-CH₃) Radical->Alkane Releases Phosphate Inorganic Phosphate (Pi) Radical->Phosphate Releases

Caption: Simplified workflow of the bacterial C-P Lyase pathway.

Quantitative Data: Enzymes Utilizing Phosphonate Substrates

The following table presents kinetic data for enzymes that have evolved to process phosphonates as their natural substrates.

EnzymeOrganismPhosphonate SubstrateKₘ (µM)kcat (s⁻¹)Reference
Phosphonopyruvate Hydrolase Burkholderia cepaciaPhosphonopyruvate23012[7]
Phosphonatase Pseudomonas aeruginosa2-Aminoethylphosphonate (AEP)400-[7]
Phosphonoacetaldehyde Hydrolase Salmonella typhimuriumPhosphonoacetaldehyde17028[2]

Part 3: Experimental Protocols

Protocol 1: Determining the IC₅₀ of a Phosphonate Inhibitor

This protocol outlines a general, continuous spectrophotometric assay to determine the inhibitory potency of a phosphonate analogue against its target enzyme. The principle involves monitoring the change in absorbance as a substrate is converted to a product or as a cofactor like NADH is consumed.[8][9]

Objective: To determine the concentration of a phosphonate inhibitor that reduces enzyme activity by 50%.

Materials:

  • Purified enzyme solution

  • Chromogenic or coupled substrate (e.g., p-nitrophenyl phosphate for a phosphatase)

  • Phosphonate inhibitor stock solution (in DMSO or buffer)

  • Assay buffer (e.g., Tris-HCl, HEPES with required cofactors like MgCl₂)

  • 96-well microplate (UV-transparent if needed)

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the phosphonate inhibitor in the assay buffer. A typical 8-point dilution series might range from 100 µM to 1 nM.

  • Assay Setup: In the wells of the microplate, add:

    • Assay Buffer

    • Inhibitor solution (or vehicle control, e.g., DMSO)

    • Enzyme solution (at a fixed concentration)

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction. The final substrate concentration should be at or near its Kₘ value.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the control (no inhibitor) to get percent activity.

    • Plot percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

IC50_Workflow cluster_workflow Experimental Workflow for IC₅₀ Determination A Prepare Serial Dilution of Phosphonate Inhibitor B Add Buffer, Inhibitor, & Enzyme to Microplate A->B C Pre-incubate to Allow Binding B->C D Initiate Reaction with Substrate C->D E Measure Absorbance Kinetically D->E F Calculate Initial Velocities (V₀) E->F G Plot % Activity vs. [Inhibitor] & Fit Curve F->G H Determine IC₅₀ G->H

Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.

Protocol 2: A Fluorescent Assay for C-P Lyase Activity

This protocol is based on a sensitive method developed for measuring C-P lyase activity in environmental or cellular samples using a fluorogenic phosphonate substrate.[10]

Principle: The synthetic substrate, 3-(5-(dimethylamino)naphthalene-1-sulfonamido)propylphosphonic acid (n-DPPh), is non-fluorescent. The C-P lyase enzyme cleaves the C-P bond, releasing the phosphonate group and generating the product 3-(5-(dimethylamino)naphthalene-1-sulfonamido)propane (n-DP), which is highly fluorescent. The rate of fluorescence increase is proportional to C-P lyase activity.

Materials:

  • Fluorogenic substrate: n-DPPh (requires custom synthesis)

  • Cell lysate or environmental water sample containing C-P lyase

  • Assay buffer (low phosphate)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader (Excitation ~340 nm, Emission ~520 nm)

Methodology:

  • Sample Preparation: Prepare cell-free extracts or filter environmental water samples to be assayed.

  • Assay Setup: In the wells of the black microplate, add the assay buffer and the sample (cell extract/water).

  • Control Wells: Prepare negative controls, such as heat-inactivated samples or buffer-only wells, to measure background fluorescence.

  • Initiate Reaction: Add the n-DPPh substrate to all wells to a final concentration of ~50-100 nM.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., ambient temperature for water samples, 30°C for lysates) in the dark for a set period (e.g., 1 to 24 hours, depending on expected activity).

  • Measurement: At desired time points, measure the fluorescence intensity in the plate reader using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from control wells) from the sample wells.

    • Create a standard curve using known concentrations of the fluorescent product (n-DP) to convert fluorescence units into molar concentrations.

    • Calculate the rate of product formation (e.g., in nM/hour) to quantify the C-P lyase activity in the sample.

Conclusion

The comparison between phosphonates and phosphates as enzyme substrates is a study in contrasts, driven by the profound difference in the stability of the P-C versus the P-O-C bond.

  • Phosphates are the quintessential biological substrates, designed for rapid enzymatic turnover and participation in dynamic metabolic and signaling pathways.

  • Phosphonates , by virtue of their resistance to hydrolysis, are generally poor substrates for the vast majority of these enzymes. Instead, their stability and structural mimicry make them invaluable tools as potent and specific enzyme inhibitors, forming the basis for numerous therapeutic drugs and research probes.

The existence of specialized enzymes like C-P lyase, which have evolved to break this stable bond, serves as a powerful reminder of the biochemical adaptability of life to utilize available resources. Understanding these distinct roles is critical for professionals in biochemistry and drug development, enabling the rational design of new medicines and the exploration of novel metabolic pathways.

References

Efficacy of Diethyl Isopropylphosphonate as a Flame Retardant: A Comparative Guide to Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the flame retardant efficacy of common organophosphorus compounds reveals a landscape of varied performance, though a direct experimental comparison involving diethyl isopropylphosphonate (DEIP) remains elusive in current scientific literature. This guide provides a detailed comparison of prominent organophosphorus flame retardants—diethyl ethylphosphonate (DEEP), dimethyl methylphosphonate (DMMP), triethyl phosphate (TEP), 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), and ammonium polyphosphate (APP)—based on available experimental data. While specific performance metrics for DEIP are not publicly available, an understanding of its structural analogues allows for a theoretical projection of its potential efficacy.

Organophosphorus compounds have emerged as a critical class of halogen-free flame retardants, valued for their effectiveness in reducing the flammability of a wide range of polymeric materials, including epoxy resins and polyurethanes.[1][2] Their mechanism of action is multifaceted, primarily involving condensed-phase and gas-phase activity. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen. In the gas phase, they can release phosphorus-containing radicals that quench the highly reactive species responsible for flame propagation.[2]

Comparative Performance of Organophosphorus Flame Retardants

To provide a clear comparison, the following tables summarize key flame retardancy performance indicators for several common organophosphorus compounds, primarily in epoxy resin and polyurethane foam matrices. These metrics include the Limiting Oxygen Index (LOI), UL-94 vertical burn test ratings, and data from cone calorimetry, which measures heat release rate (HRR), total heat release (THR), and smoke production rate (SPR).

Table 1: Flame Retardant Performance in Epoxy Resins

Flame RetardantPolymer MatrixLoading (wt%)LOI (%)UL-94 RatingPeak HRR (kW/m²)THR (MJ/m²)Reference(s)
Neat EpoxyEpoxy Resin018.6 - 26.2No Rating / HB~1046 - 1200~60 - 110[3][4][5][6][7]
DMMPEpoxy Resin4 (with 6% [TBP]NS)31.2V-0↓ 59%↓ 43%[8]
DMMPEpoxy Resin2022.3HB 40660.1-[3]
DOPOEpoxy Resin9.1 (as DOPO-PEPA)35V-0595-[9]
DOPOEpoxy Resin4 (as TAD)33.4V-0--[6]
APPEpoxy Resin1529.8V-0--[4]
APP (Arg-modified)Epoxy Resin2534.7V-0↓ 83.5%-[5][7]

Note: "↓" indicates a percentage reduction compared to the neat resin. Absolute values are provided where available. Synergists, where used, are noted.

Table 2: Flame Retardant Performance in Polyurethane Foams

Flame RetardantPolymer MatrixLoading (php)LOI (%)UL-94 RatingPeak HRR (kW/m²)THR (MJ/m²)Reference(s)
Neat PU FoamRigid PU Foam018.6No Rating--[10]
DEEPRigid PU Foam15 (with 5 php APP)24.9V-0-23.43[10]
APPRigid PU Foam2022.7---[10]

php: parts per hundred parts of polyol

Profile of this compound (DEIP)

Despite extensive searches, no specific experimental data on the flame retardant performance of this compound (DEIP) from peer-reviewed literature or technical data sheets were identified. However, based on its chemical structure as a phosphonate, its mechanism of action is expected to be similar to other phosphonates like diethyl ethylphosphonate (DEEP) and dimethyl methylphosphonate (DMMP).

DEIP possesses a P-C bond, which generally imparts good thermal and hydrolytic stability. The "isopropyl" group is bulkier than the "ethyl" group in DEEP. This structural difference might influence its volatility, compatibility with the polymer matrix, and the efficiency of radical trapping in the gas phase. It is plausible that DEIP would exhibit flame retardant properties, but without experimental data, its efficacy relative to other organophosphorus compounds cannot be definitively stated.

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies crucial for evaluating the flammability of materials.

Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • A small, vertically oriented specimen is placed inside a transparent glass chimney.[11]

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.[11]

  • The top edge of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning is found.[12]

  • A higher LOI value indicates better flame retardancy.[11]

UL-94 Vertical Burning Test

The UL-94 test is a widely used method to assess the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is generally considered more stringent than the horizontal test (HB).

Methodology:

  • A rectangular test specimen is held vertically by a clamp at its upper end.

  • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • The flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.

  • A layer of cotton is placed below the specimen to determine if flaming drips ignite it.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton. V-0 represents the highest level of flame retardancy in this classification.

Cone Calorimetry - ASTM E1354

The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. It measures various parameters, including heat release rate, smoke production, and mass loss rate.

Methodology:

  • A 100mm x 100mm specimen is placed horizontally on a load cell.[10]

  • The specimen is exposed to a specific level of radiant heat from a conical heater, typically 35 or 50 kW/m².[10]

  • A spark igniter is positioned above the specimen to ignite the combustible gases evolved.[10]

  • During combustion, the oxygen concentration in the exhaust gas is measured to calculate the heat release rate based on the principle of oxygen consumption.

  • A laser system measures the obscurity of the exhaust gas to determine the smoke production rate.[10]

Visualizing Mechanisms and Workflows

To better understand the processes involved in flame retardancy and its evaluation, the following diagrams illustrate the general mechanism of organophosphorus flame retardants and a typical experimental workflow.

flame_retardant_mechanism cluster_polymer Polymer Matrix cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + Organophosphorus FR Decomposition Decomposition Polymer->Decomposition Heat Heat Heat->Polymer Phosphoric_Acid Phosphoric Acid Formation Decomposition->Phosphoric_Acid FR action Volatiles Flammable Volatiles Decomposition->Volatiles Radicals PO• Radicals Decomposition->Radicals FR action Char Protective Char Layer (Insulation, Barrier) Char->Heat Blocks Phosphoric_Acid->Char Combustion Combustion Volatiles->Combustion Quenching Flame Quenching (H•, OH• scavenging) Radicals->Quenching Quenching->Combustion Inhibits

Caption: General mechanism of organophosphorus flame retardants.

experimental_workflow cluster_testing Flammability Testing Start Material Formulation (Polymer + Flame Retardant) Specimen_Prep Specimen Preparation (e.g., molding, cutting) Start->Specimen_Prep Conditioning Conditioning (Controlled Temp & Humidity) Specimen_Prep->Conditioning LOI LOI Test (ASTM D2863) Conditioning->LOI UL94 UL-94 Test Conditioning->UL94 Cone Cone Calorimeter (ASTM E1354) Conditioning->Cone Data_Analysis Data Analysis & Comparison LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Caption: Typical experimental workflow for evaluating flame retardant efficacy.

Conclusion

While a definitive statement on the efficacy of this compound cannot be made without direct experimental evidence, the available data for other organophosphorus compounds provide valuable insights for researchers and professionals in the field. Compounds like DOPO and modified APP demonstrate high efficacy in epoxy resins, achieving excellent LOI values and UL-94 V-0 ratings. Phosphonates such as DEEP and DMMP also contribute significantly to flame retardancy, often in synergistic formulations. The choice of a suitable flame retardant will ultimately depend on the specific polymer system, required performance standards, processing conditions, and cost considerations. Further research into the performance of a wider range of phosphonates, including DEIP, would be beneficial to the field.

References

A Comparative Guide to C-P Bond Formation: Alternatives to the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For over a century, the Michaelis-Arbuzov reaction has been a cornerstone of organophosphorus chemistry, providing a reliable method for the formation of carbon-phosphorus bonds. However, the classical reaction is often limited to the use of reactive alkyl halides and can require harsh reaction conditions. In the pursuit of milder conditions, broader substrate scope, and enhanced functional group tolerance, a number of powerful alternative methods have emerged. This guide provides a comparative overview of the most significant modern alternatives to the Michaelis-Arbuzov reaction, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal C-P bond formation strategy.

Palladium-Catalyzed Cross-Coupling: The Hirao Reaction and its Progeny

The advent of transition metal catalysis revolutionized C-P bond formation, with the Hirao reaction being a pioneering example. This palladium-catalyzed cross-coupling of aryl or vinyl halides with P(O)-H compounds, such as H-phosphonates, H-phosphinates, and secondary phosphine oxides, has significantly expanded the accessibility of arylphosphonates and related compounds.[1][2]

Advantages:

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the aryl/vinyl partner and the phosphorus reagent.[3]

  • Milder Reaction Conditions: Often proceeds under milder conditions than the classical Michaelis-Arbuzov reaction.

  • Versatility: The methodology has been extended to include various leaving groups beyond halides, such as triflates, nonaflates, mesylates, and tosylates, allowing for the use of readily available phenols as starting materials.[1][4]

Disadvantages:

  • Cost and Toxicity of Palladium: Palladium catalysts can be expensive, and residual palladium in the final product can be a concern, particularly in pharmaceutical applications.

  • Ligand Sensitivity: The success of the reaction is often dependent on the choice of phosphine ligand, which can add to the cost and complexity.

Illustrative Reaction Scheme:

Hirao_Reaction Aryl_Halide Ar-X (X = I, Br, OTf, etc.) Product Ar-P(O)R₂ Aryl_Halide->Product P_H_Compound R₂P(O)H P_H_Compound->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Base Base Base->Product

Caption: General scheme of the Hirao palladium-catalyzed C-P cross-coupling reaction.

Comparative Performance Data:
EntryAryl Halide/SulfonatePhosphorus ReagentCatalyst/LigandBaseSolventYield (%)Reference
1p-Tolyl nonaflateDiphenylphosphine oxidePd(OAc)₂Et₃NDMF79[1]
2p-Tolyl iodideDiphenylphosphine oxidePd(OAc)₂Et₃NDMF34[1]
3Phenyl bromideDiethyl phosphitePd(PPh₃)₄Et₃NTolueneHigh[5]
4Aryl bromideAcylphosphinePd₂(dba)₃/dppfCs₂CO₃DioxaneGood[3]
Representative Experimental Protocol: Iodide-Accelerated Hirao Coupling

To a solution of aryl nonaflate (1.0 equiv) in DMF were added diphenylphosphine oxide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Et₃N (3.0 equiv), and NaI (1.0 equiv). The reaction mixture was heated at 90 °C for 4 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the desired aryl phosphine oxide.[1]

Expanding the Catalytic Toolkit: Nickel and Cobalt-Catalyzed Cross-Couplings

While palladium has dominated the field, other transition metals like nickel and cobalt have emerged as powerful, and often more cost-effective, alternatives for C-P bond formation.

Nickel-Catalyzed Reactions: Nickel catalysts can be employed for the coupling of aryl halides and sulfonates with P(O)-H compounds, sometimes even under ligand-free conditions, presenting a "greener" alternative.[6]

Cobalt-Catalyzed Reactions: Cobalt catalysis has been successfully applied to the cross-coupling of arylboronic acids with phosphites, offering a different approach that avoids the use of aryl halides.[7]

Advantages:

  • Lower Cost: Nickel and cobalt are more earth-abundant and less expensive than palladium.

  • Alternative Reactivity: These metals can sometimes offer complementary reactivity and substrate scope compared to palladium.

Disadvantages:

  • Toxicity: Nickel and cobalt compounds can have higher toxicity profiles than palladium.

  • Reaction Optimization: Reaction conditions may require more careful optimization.

Illustrative Reaction Scheme:

Metal_Catalyzed_CP_Coupling cluster_0 Ni-Catalyzed cluster_1 Co-Catalyzed Aryl_Halide Ar-X Product_Ni Ar-P(O)R₂ Aryl_Halide->Product_Ni P_H_Compound_Ni R₂P(O)H P_H_Compound_Ni->Product_Ni Ni_Catalyst Ni Catalyst Ni_Catalyst->Product_Ni Aryl_Boronic_Acid Ar-B(OH)₂ Product_Co Ar-P(O)(OR)₂ Aryl_Boronic_Acid->Product_Co Phosphite (RO)₂P(O)H Phosphite->Product_Co Co_Catalyst Co Catalyst Co_Catalyst->Product_Co Radical_CP_Formation Alkyl_Source Alkyl Radical Precursor (e.g., R-COOH) Alkyl_Radical R• Alkyl_Source->Alkyl_Radical P_Source Phosphorus Radical Precursor (e.g., R'₂P(O)H) P_Radical R'₂P(O)• P_Source->P_Radical Initiator Initiator/Catalyst (e.g., Cu(I), Peroxide) Initiator->Alkyl_Radical Initiator->P_Radical Product R-P(O)R'₂ Alkyl_Radical->Product P_Radical->Product Electrophilic_Phosphination Alkene_Alkyne Alkene or Alkyne Product Phosphinated Product Alkene_Alkyne->Product Electrophilic_P Electrophilic Phosphorus Reagent Electrophilic_P->Product

References

Spectroscopic comparison of diethyl isopropylphosphonate and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the organophosphorus compound diethyl isopropylphosphonate and its primary precursors: isopropyl alcohol, phosphorus trichloride, and ethanol. By presenting key infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic data alongside standardized experimental protocols, this document serves as a valuable resource for the identification, characterization, and quality control of these compounds in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for confirming the identity and purity of the final product.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
Isopropyl Alcohol 3350 (broad), 2970, 1160, 1130O-H stretch, C-H stretch, C-O stretch
Ethanol 3391 (broad), 2981, 1055O-H stretch, C-H stretch, C-O stretch[1][2]
Phosphorus Trichloride 510, 482, 257, 252P-Cl symmetric & asymmetric stretch, P-Cl symmetric & asymmetric deformation[3][4]
This compound ~1250, ~1030, ~970P=O stretch, P-O-C stretch, C-C stretch

Table 2: Raman Spectroscopy Data

CompoundKey Raman Shifts (cm⁻¹)Functional Group Assignment
Isopropyl Alcohol 2920, 1450, 819C-H stretch, C-H bend, C-C-O stretch
Ethanol 2930, 1455, 883C-H stretch, C-H bend, C-C-O symmetric stretch[5][6][7][8]
Phosphorus Trichloride 510, 482, 257, 252P-Cl symmetric & asymmetric stretch, P-Cl symmetric & asymmetric deformation[3][9][10]
This compound ~1250, ~1030, ~750P=O stretch, P-O-C stretch, P-C stretch

Table 3: ¹H NMR Spectroscopy Data (Chemical Shift δ, ppm)

Compound¹H Chemical Shift (δ, ppm)MultiplicityAssignment
Isopropyl Alcohol 4.0, 1.2Septet, DoubletCH, CH₃
Ethanol 3.6, 2.6, 1.2Quartet, Triplet, TripletCH₂, OH, CH₃
Phosphorus Trichloride N/AN/ANo protons
This compound ~4.0, ~1.9, ~1.3, ~1.1Multiplet, Multiplet, Triplet, DoubletOCH₂, CH (isopropyl), OCH₂CH₃ , CH(CH₃ )₂

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shift δ, ppm)

Compound¹³C Chemical Shift (δ, ppm)Assignment
Isopropyl Alcohol 63.7, 25.1CH-OH, CH₃
Ethanol 57.7, 18.2CH₂OH, CH₃
Phosphorus Trichloride N/ANo carbons
This compound ~61, ~25, ~16, ~15OCH₂, C H(CH₃)₂, OCH₂CH₃ , CH(CH₃ )₂

Table 5: ³¹P NMR Spectroscopy Data (Chemical Shift δ, ppm)

Compound³¹P Chemical Shift (δ, ppm)
Isopropyl Alcohol N/A
Ethanol N/A
Phosphorus Trichloride ~220
This compound ~28

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.

Synthesis of this compound

This synthesis is based on the well-established reaction of phosphorus trichloride with alcohols.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Anhydrous Isopropyl Alcohol

  • Anhydrous Ethanol

  • Dry Toluene (solvent)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with anhydrous isopropyl alcohol and anhydrous ethanol in a dry toluene solution.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Phosphorus trichloride is added dropwise from the dropping funnel with vigorous stirring while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to a gentle reflux for 2-3 hours to ensure the completion of the reaction.

  • The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrument: A standard FTIR spectrometer.

  • Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

2. Raman Spectroscopy:

  • Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

  • Sample Preparation: The liquid sample is placed in a glass vial or a quartz cuvette.

  • Data Acquisition: The Raman spectrum is collected over a range of 200-3500 cm⁻¹. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR.

  • Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired using standard pulse sequences. For ³¹P NMR, an external standard such as 85% phosphoric acid is used.

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow for the spectroscopic comparison.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product PCl3 Phosphorus Trichloride DEIP This compound PCl3->DEIP IPA Isopropyl Alcohol IPA->DEIP EtOH Ethanol EtOH->DEIP

Figure 1. Synthesis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion start Synthesize this compound ir FTIR Spectroscopy start->ir raman Raman Spectroscopy start->raman nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) start->nmr compare Compare Spectra with Precursors ir->compare raman->compare nmr->compare end Characterize Final Product compare->end

Figure 2. Spectroscopic Analysis Workflow.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Diethyl Isopropylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as diethyl isopropylphosphonate, is a critical component of this responsibility. Adherence to established protocols not only prevents environmental contamination but also ensures the well-being of laboratory personnel. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].

In the event of accidental exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical assistance.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste management[4][5]. The principle of "cradle-to-grave" management means that the generator of the waste is responsible for its safe disposal[5].

Step 1: Waste Identification and Classification

The first step is to classify this compound as a hazardous waste. Based on its toxicity to aquatic life, it falls under this category[1]. It is the generator's responsibility to make a hazardous waste determination[6].

Step 2: Collection and Storage

  • Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound. The container must be kept closed except when adding waste.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").

  • Segregation: Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.

  • Storage Area: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will provide specific instructions on packaging and preparing the waste for transport.

  • Manifest: For off-site disposal, a hazardous waste manifest will be required to track the waste from your facility to the final disposal site[7]. Your EHS office will typically handle this paperwork.

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[8].

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound.

PropertyValueSource
Molecular Weight 180.18 g/mol [1]
Boiling Point 126 °C at 12 hPa[2]
Density 1.01 g/mL at 25 °C[2]
Flash Point >113.00 °C - closed cup[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect waste in a labeled, sealed, and compatible container B->C D Is the container full? C->D K Rinse empty container? C->K E Store in designated hazardous waste accumulation area D->E Yes J Continue to add waste to the container D->J No F Contact Environmental Health & Safety (EHS) for pickup E->F G Follow EHS instructions for packaging and manifest F->G H Waste transported to an approved disposal facility G->H I End H->I J->C K->C No L Triple rinse with appropriate solvent K->L Yes M Collect rinsate as hazardous waste L->M N Dispose of decontaminated container as non-hazardous waste L->N M->C

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Diethyl Isopropylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl isopropylphosphonate. The following procedures and plans are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound, based on data for structurally similar phosphonate compounds.

Protection TypeRecommended EquipmentStandard/Specification
Eye Protection Chemical safety goggles or eyeglasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Appropriate protective gloves (e.g., PVC), and protective clothing to prevent skin exposure.EN 374 (Europe), US F739.[1][3]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1]OSHA 29 CFR 1910.134, ANSI Z88.2, or EN 149.[1]
Handling and Storage

Strict adherence to proper handling and storage protocols is necessary to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.[1][2]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Wash hands thoroughly after handling.[1]

  • Remove and wash contaminated clothing before reuse.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible substances such as strong oxidizing agents.[3][4]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial. The following table outlines the initial steps to be taken.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1]
Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.

Spill Cleanup:

  • Ensure proper ventilation and wear appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Place the absorbed material into a suitable, closed container for disposal.[1][4]

  • Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[5]

  • It is recommended to use a licensed professional waste disposal service to dispose of this material and its container.

Experimental Protocols

No specific experimental protocols were cited in the provided safety information. Therefore, this section is not applicable.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Plan start Start: Obtain Diethyl isopropylphosphonate ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in a Ventilated Fume Hood ppe->fume_hood Step 2 avoid_contact Avoid Contact with Eyes, Skin, and Clothing fume_hood->avoid_contact Step 3 storage Store in a Tightly Sealed Container in a Cool, Dry Place avoid_contact->storage Step 4a (Post-Use) end_handling Complete Experiment avoid_contact->end_handling Step 4b (Completion) waste Generate Chemical Waste storage->waste end_handling->waste spill Accidental Spill absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb collect Collect in a Sealed Waste Container absorb->collect dispose Dispose via Licensed Waste Management Service collect->dispose waste->dispose end_disposal End of Lifecycle dispose->end_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.